1-(4-bromobenzyl)-1H-imidazole
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJSYLIOMLCYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388130 | |
| Record name | 1-(4-bromobenzyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72459-46-2 | |
| Record name | 1-(4-bromobenzyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-bromobenzyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-bromobenzyl)-1H-imidazole, a key building block in the development of various pharmacologically active compounds. This document details the experimental protocol for its synthesis, along with a thorough analysis of its structural and spectroscopic properties.
Introduction
This compound is a substituted imidazole derivative of significant interest in medicinal chemistry and drug discovery. The imidazole moiety is a common scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions. The presence of the 4-bromobenzyl group provides a handle for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of imidazole with 4-bromobenzyl bromide. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide. The use of a base is crucial to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the reaction.
Experimental Protocol
The following protocol is a widely used and effective method for the synthesis of this compound.
Materials:
-
Imidazole
-
4-Bromobenzyl bromide
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A suspension of sodium hydride (60% in mineral oil) is prepared in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0-4 °C).
-
A solution of imidazole in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride.
-
The reaction mixture is stirred at 0-4 °C for a specified time to allow for the complete deprotonation of imidazole.
-
A solution of 4-bromobenzyl bromide in anhydrous DMF is then added dropwise to the reaction mixture at 0-4 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a designated period, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
The reaction is quenched by the careful addition of water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Yield:
While a specific yield for this exact reaction was not found in the surveyed literature, similar N-alkylation reactions of imidazoles with substituted benzyl halides typically proceed in good to excellent yields, often ranging from 70% to 95%, depending on the specific reaction conditions and purification methods employed.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉BrN₂[1][2] |
| Molecular Weight | 237.10 g/mol [1][2] |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (δ) in ppm are as follows:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Imidazole H-2 | ~7.7 | s | 1H |
| Imidazole H-4/H-5 | ~7.2, ~6.9 | s, s | 1H, 1H |
| Benzyl CH₂ | ~5.2 | s | 2H |
| Aromatic CH (ortho to CH₂) | ~7.1 | d | 2H |
| Aromatic CH (ortho to Br) | ~7.5 | d | 2H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The expected chemical shifts (δ) in ppm are as follows:
| Carbon | Chemical Shift (ppm) |
| Imidazole C-2 | ~137 |
| Imidazole C-4 | ~129 |
| Imidazole C-5 | ~120 |
| Benzyl CH₂ | ~50 |
| Aromatic C (C-Br) | ~122 |
| Aromatic CH (ortho to Br) | ~132 |
| Aromatic CH (ortho to CH₂) | ~129 |
| Aromatic C (C-CH₂) | ~136 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum indicates the presence of specific functional groups. Key vibrational frequencies (ν) in cm⁻¹ include:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3150 - 3000 |
| C-H stretching (aliphatic) | 3000 - 2850 |
| C=N and C=C stretching (imidazole and aromatic rings) | 1600 - 1450 |
| C-N stretching | 1360 - 1250 |
| C-Br stretching | 700 - 500 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The expected molecular ion peak (M⁺) in the mass spectrum would be observed at m/z 236 and 238 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br).
Signaling Pathways and Experimental Workflows
The synthesis and characterization of this compound follow a logical workflow, as illustrated in the diagrams below.
Caption: Synthetic workflow for this compound.
Caption: Characterization workflow for the synthesized product.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The straightforward synthetic route and the well-defined spectroscopic properties make this compound a valuable intermediate for researchers and scientists in the field of drug development. The data and methodologies presented herein can serve as a reliable resource for the preparation and validation of this important chemical entity.
References
Technical Guide: 1-(4-bromobenzyl)-1H-imidazole (CAS: 72459-46-2)
An In-depth Overview for Researchers and Drug Development Professionals
Abstract
1-(4-bromobenzyl)-1H-imidazole is a heterocyclic organic compound widely utilized as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromobenzyl group attached to an imidazole ring, makes it a valuable intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This document provides a comprehensive technical overview of its chemical properties, detailed synthetic protocols, and its established role in the landscape of drug discovery.
Chemical and Physical Properties
This compound is a solid at room temperature. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 72459-46-2 | [1] |
| Molecular Formula | C₁₀H₉BrN₂ | [2] |
| Molecular Weight | 237.10 g/mol | [2] |
| Melting Point | 75 °C | [1][2] |
| Boiling Point | 371.5 ± 17.0 °C (Predicted) | [2] |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [2] |
| Appearance | White to yellow solid | [2] |
| Purity | ≥95% (Commercially available) | [1] |
| InChI Key | MZJSYLIOMLCYIS-UHFFFAOYSA-N | [1] |
Spectroscopic Data
While specific, experimentally derived spectra for this compound are not widely published in peer-reviewed literature, the expected NMR chemical shifts can be predicted based on the analysis of structurally similar compounds.
| Data Type | Expected Chemical Shifts (δ ppm) |
| ¹H NMR | Imidazole Protons: - H-2: ~7.8-8.1 (singlet)- H-4/H-5: ~7.0-7.2 (singlets or doublets)Benzyl Protons: - Methylene (-CH₂-): ~5.2-5.4 (singlet)- Aromatic (phenyl): ~7.1-7.6 (multiplet, AA'BB' system) |
| ¹³C NMR | Imidazole Carbons: - C-2: ~137-139- C-4/C-5: ~119-130Benzyl Carbons: - Methylene (-CH₂-): ~50-52- C-Br: ~121-123- Aromatic CH: ~129-132- Quaternary C: ~135-137 |
Note: These are predicted ranges. Actual experimental values may vary depending on the solvent and experimental conditions.
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the N-alkylation of imidazole with 4-bromobenzyl bromide. This is a standard nucleophilic substitution reaction where the nitrogen of the imidazole ring attacks the benzylic carbon. Below are two common and effective protocols.
Protocol 1: Alkylation using a Mild Base (Potassium Carbonate)
This method is a widely used and relatively safe procedure for N-alkylation.
Materials:
-
Imidazole
-
4-Bromobenzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine imidazole (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: To the stirring suspension, add a solution of 4-bromobenzyl bromide (1.0-1.1 eq) in anhydrous acetonitrile dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Extraction: Evaporate the acetonitrile from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain pure this compound.
Protocol 2: Alkylation using a Strong Base (Sodium Hydride)
This method is often faster and may result in higher yields but requires handling of the highly reactive and flammable sodium hydride.
Materials:
-
Imidazole
-
4-Bromobenzyl bromide
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Imidazolide Anion: To a suspension of sodium hydride (1.1 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen), add a solution of imidazole (1.0 eq) in anhydrous THF dropwise at 0°C (ice bath). Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for another 30 minutes until hydrogen gas evolution ceases.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0°C and add 4-bromobenzyl bromide (1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction at 0°C by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Partition the mixture between water and ethyl acetate. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel or recrystallization.
Applications in Synthesis and Drug Discovery
This compound is not typically an end-product but rather a key intermediate. Its utility stems from the distinct reactivity of its two main components:
-
The Imidazole Ring: This moiety is a common feature in many biologically active compounds and can participate in hydrogen bonding and metal coordination.[3][4] It is considered a "privileged structure" in medicinal chemistry.
-
The Bromobenzyl Group: The bromine atom on the phenyl ring is a versatile functional handle. It readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
This dual functionality makes it an ideal starting material for building libraries of compounds for high-throughput screening in drug discovery programs. It serves as a scaffold to which various functionalities can be attached to explore structure-activity relationships (SAR).
Visualized Workflows and Logical Relationships
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocols.
Caption: General workflow for the synthesis of this compound.
Role as a Synthetic Intermediate
This compound is a key building block. The diagram below illustrates its logical position in a synthetic hierarchy, enabling the creation of more complex, potentially bioactive molecules through further chemical transformations.
Caption: Role of this compound as a key synthetic intermediate.
Safety and Handling
This compound should be handled in accordance with good industrial hygiene and safety practices.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and lab coat. Handle in a well-ventilated area or fume hood.
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]
Conclusion
This compound (CAS: 72459-46-2) is a synthetically valuable compound whose importance lies in its role as a versatile intermediate rather than a final product with known biological activity. Its straightforward synthesis via N-alkylation and the presence of a modifiable bromophenyl group make it a staple in the toolkit of medicinal chemists for constructing novel molecules with therapeutic potential. The protocols and data provided in this guide serve as a foundational resource for researchers utilizing this compound in their synthetic endeavors.
References
An In-depth Technical Guide to the Molecular Structure of 1-(4-bromobenzyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-bromobenzyl)-1H-imidazole is a substituted imidazole derivative of significant interest in medicinal chemistry and materials science. As a versatile building block, its structural and electronic properties are crucial for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, spectroscopic signatures, and a general experimental protocol for its synthesis. Due to the limited availability of specific experimental crystallographic and spectroscopic data in peer-reviewed literature, this guide combines established data with predicted values based on analogous structures to offer a thorough profile of the molecule.
Molecular Identity and Physicochemical Properties
This compound is characterized by an imidazole ring N-substituted with a 4-bromobenzyl group. This substitution pattern imparts specific steric and electronic features that influence its reactivity and potential for intermolecular interactions. The key identifiers and physicochemical properties are summarized below.
| Property | Value | Citation(s) |
| Chemical Name | This compound | [1][2] |
| Synonym(s) | 1-[(4-Bromophenyl)methyl]-1H-imidazole | [2] |
| CAS Number | 72459-46-2 | [1][2][3] |
| Molecular Formula | C₁₀H₉BrN₂ | [1][3] |
| Molecular Weight | 237.10 g/mol | [1][3] |
| Physical Form | Solid | |
| Melting Point | 75 °C | |
| Boiling Point | 371.5 °C at 760 mmHg | |
| InChI | 1S/C10H9BrN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |
| InChIKey | MZJSYLIOMLCYIS-UHFFFAOYSA-N | |
| SMILES | C1=CC(=CC=C1CBr)N2C=CN=C2 |
Molecular Structure Visualization
The molecular structure consists of a planar imidazole ring linked via a methylene bridge to a para-substituted bromophenyl ring. The flexibility of the methylene linker allows for various conformations, influencing the molecule's packing in the solid state and its binding to biological targets.
Crystallographic Data
A definitive single-crystal X-ray diffraction study for this compound was not identified in a comprehensive search of the Cambridge Structural Database (CSD) and other literature. However, analysis of structurally related compounds, such as 2-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}naphthalene-1,4-dione, reveals key structural motifs.[4] In such structures, the bromobenzyl group is often oriented at a significant dihedral angle relative to the heterocyclic ring, a feature that is likely to be present in the title compound. Precise bond lengths and angles for this compound would require experimental determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of this compound. While specific, fully assigned spectra for this compound are not widely published, the expected spectral features can be predicted based on its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the predicted chemical shifts (δ) in ppm for the ¹H and ¹³C nuclei. These predictions are based on typical values for substituted imidazoles and benzyl derivatives.[5]
| ¹H NMR (Predicted) | δ (ppm) | ¹³C NMR (Predicted) | δ (ppm) |
| H2 (imidazole) | 7.6 - 7.8 | C2 (imidazole) | 137 - 139 |
| H4/H5 (imidazole) | 7.0 - 7.2 | C4/C5 (imidazole) | 119 - 130 |
| CH₂ (benzyl) | 5.2 - 5.4 | CH₂ (benzyl) | 50 - 53 |
| Aromatic CH (ortho to CH₂) | 7.1 - 7.3 | Aromatic C (ortho to CH₂) | 128 - 130 |
| Aromatic CH (ortho to Br) | 7.4 - 7.6 | Aromatic C (ortho to Br) | 131 - 133 |
| Aromatic C (ipso to CH₂) | 135 - 137 | ||
| Aromatic C (ipso to Br) | 121 - 123 |
Predicted spectra are typically referenced to a standard solvent like CDCl₃ or DMSO-d₆.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode |
| 3100 - 3150 | C-H stretching (imidazole ring) |
| 3000 - 3100 | C-H stretching (aromatic ring) |
| 2850 - 2960 | C-H stretching (methylene) |
| 1590 - 1610 | C=C stretching (aromatic ring) |
| 1450 - 1550 | C=N and C=C stretching (imidazole ring) |
| 1000 - 1100 | C-Br stretching |
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.
| m/z Value | Interpretation |
| 236/238 | Molecular ion peak [M]⁺ and [M+2]⁺, showing the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1). |
| 157 | Loss of bromine radical: [M - Br]⁺ |
| 91 | Tropylium ion, a common fragment from benzyl groups. |
| 68 | Imidazole fragment. |
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of N-substituted imidazoles is the direct N-alkylation of imidazole.[6] The following is a generalized protocol for the synthesis of the title compound.
Reaction: Imidazole + 4-Bromobenzyl bromide → this compound
Materials:
-
Imidazole
-
4-Bromobenzyl bromide
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of imidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-bromobenzyl bromide (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using the following standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Melting Point: The melting point of the purified solid should be determined and compared to the literature value.
-
Chromatography: TLC and/or HPLC can be used to assess the purity of the final product.
Conclusion
References
- 1. calpaclab.com [calpaclab.com]
- 2. 72459-46-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 72459-46-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Crystal structure of 2-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}naphthalene-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole synthesis [organic-chemistry.org]
An In-depth Technical Guide on the Core Mechanism of Action of 1-(4-bromobenzyl)-1H-imidazole in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-bromobenzyl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole core functionalized with a 4-bromobenzyl group. While specific, direct studies on the biological mechanism of action of this particular molecule are not extensively documented in peer-reviewed literature, its classification as a "Protein Degrader Building Block" provides a clear context for its intended application in the field of targeted protein degradation (TPD). This technical guide elucidates the core principles of its likely mechanism of action within this framework, focusing on its role as a key synthetic intermediate in the creation of proteolysis-targeting chimeras (PROTACs) and other targeted protein degraders. We will explore the fundamental concepts of TPD, the potential protein targets for imidazole-based ligands, and the experimental workflows required to characterize the activity of degraders derived from this building block.
Introduction to Targeted Protein Degradation (TPD)
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, TPD aims to remove the protein from the cell entirely. The most prominent TPD technology is the use of PROTACs.
PROTACs are heterobifunctional molecules composed of three key components:
-
A ligand that binds to a target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
The primary mechanism of action for a PROTAC is to induce the formation of a ternary complex between the POI and an E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The Role of this compound as a Building Block
Given its chemical structure, this compound serves as a versatile scaffold in the synthesis of targeted protein degraders. The imidazole ring is a common motif in medicinal chemistry, known to interact with various protein targets. The 4-bromobenzyl group provides a reactive handle, specifically the bromine atom, which can be readily modified using cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach a linker, which is then connected to an E3 ligase ligand.
The logical workflow for utilizing this building block in drug discovery is outlined below.
Caption: Workflow for PROTAC development using the imidazole building block.
Potential Signaling Pathways and Protein Targets
While the specific protein target for a degrader derived from this compound would be determined by further chemical modifications and the nature of the complete PROTAC molecule, the imidazole scaffold is known to be a privileged structure for targeting several classes of proteins implicated in disease.
-
Kinases: Many imidazole-based compounds are potent kinase inhibitors. A PROTAC derived from this building block could potentially target kinases involved in oncogenic signaling pathways such as the MAPK/ERK or PI3K/Akt pathways. For instance, some imidazole derivatives have shown activity against EGFR and B-Raf.
-
Tubulin: Certain imidazole compounds interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.
-
Receptor Tyrosine Kinases (RTKs): A recent study highlighted that some imidazole derivatives can downregulate AXL-Receptor Tyrosine Kinase (AXL-RTK), which is involved in cell survival and proliferation.
-
Wnt/β-catenin Pathway: The same study on AXL-RTK inhibitors also showed a downregulation of target genes in the Wnt/β-catenin pathway, such as c-Myc.
A hypothetical signaling pathway that could be targeted is depicted below.
Caption: PROTAC-mediated degradation of a receptor tyrosine kinase.
Quantitative Data Summary
As this compound is a building block, it does not have intrinsic biological activity data such as IC50 or EC50 values in the context of a final drug. However, once a final PROTAC molecule is synthesized, a series of quantitative assays would be performed to characterize its potency and efficacy. The table below illustrates the types of data that would be collected.
| Parameter | Description | Typical Assay | Example Value |
| Binding Affinity (Kd) | Measures the binding strength of the PROTAC to the Protein of Interest (POI) and the E3 Ligase independently. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | 1-100 nM |
| Ternary Complex Formation (α) | Measures the cooperativity of the formation of the POI-PROTAC-E3 Ligase complex. | SPR, Fluorescence Resonance Energy Transfer (FRET) | >1 |
| Degradation Potency (DC50) | The concentration of the PROTAC required to degrade 50% of the target protein in cells. | Western Blot, Mass Spectrometry-based Proteomics | 1-50 nM |
| Maximal Degradation (Dmax) | The maximum percentage of protein degradation achieved at saturating PROTAC concentrations. | Western Blot, Mass Spectrometry-based Proteomics | >90% |
| Cellular Potency (GI50) | The concentration of the PROTAC that causes 50% inhibition of cell proliferation. | Cell Viability Assays (e.g., MTT, CellTiter-Glo) | 10-500 nM |
Detailed Experimental Protocols
The characterization of a novel protein degrader derived from this compound would involve a series of key experiments.
Western Blotting for Protein Degradation
-
Objective: To quantify the reduction in the levels of the target protein following treatment with the PROTAC.
-
Methodology:
-
Plate cells (e.g., a cancer cell line known to express the POI) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of total protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Cell Viability Assay (MTT)
-
Objective: To determine the effect of POI degradation on cell proliferation and viability.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 value.
-
Surface Plasmon Resonance (SPR) for Binding and Ternary Complex Formation
-
Objective: To measure the binding kinetics of the PROTAC to its targets and to confirm the formation of the ternary complex.
-
Methodology:
-
Immobilize the purified POI or E3 ligase on a sensor chip.
-
Flow a series of concentrations of the PROTAC over the chip to measure the binding affinity (Kd) to the individual proteins.
-
To measure ternary complex formation, saturate the immobilized POI with the PROTAC and then flow the E3 ligase over the complex. An increase in the response unit (RU) indicates the formation of the ternary complex.
-
Alternatively, immobilize the E3 ligase, saturate with the PROTAC, and then flow the POI.
-
Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and to calculate the Kd.
-
Conclusion
This compound is a valuable chemical entity within the rapidly advancing field of targeted protein degradation. Its mechanism of action is not as a standalone therapeutic but as a foundational component for the construction of highly specific and potent protein degraders. By leveraging the known pharmacology of the imidazole scaffold and the strategic placement of the bromobenzyl group for synthetic elaboration, researchers can develop novel PROTACs to target a wide array of disease-relevant proteins. The comprehensive characterization of these resulting molecules, through a combination of biochemical, cellular, and mechanistic studies, is essential for advancing them through the drug discovery pipeline. This guide provides a foundational understanding of the principles and experimental approaches required for this endeavor.
The Biological Versatility of 1-(4-Bromobenzyl)-1H-Imidazole Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1-(4-bromobenzyl)-1H-imidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide consolidates the current understanding of these derivatives, focusing on their antimicrobial, antifungal, and cytotoxic properties. By presenting quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents based on this chemical core.
Antimicrobial and Antifungal Activities
Derivatives of this compound and structurally related compounds have been investigated for their efficacy against a range of microbial and fungal pathogens. The biological activity is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.
Quantitative Antimicrobial and Antifungal Data
The following table summarizes the MIC values for various imidazole derivatives against selected bacterial and fungal strains. It is important to note that direct data for a series of this compound derivatives is limited in publicly available literature; therefore, data for structurally related compounds are included to provide a broader context for structure-activity relationships.
| Compound ID/Description | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| (E)-N'-(1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylidene)isonicotinohydrazide | Escherichia coli ATCC 35218 | Similar to standards | Kanamycin B, Penicillin G | - |
| 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole | Saccharomyces cerevisiae | 95 ± 7.07 (IC50) | - | - |
| 2,5-bis(4-chlorophenyl)-1-methyl-1H-imidazole | Saccharomyces cerevisiae | - | - | - |
| N-substituted imidazole derivative (1b) | Staphylococcus aureus | - | - | - |
| Bacillus subtilis | - | - | - | |
| Escherichia coli | - | - | - | |
| Pseudomonas aeruginosa | - | - | - | |
| Candida albicans | - | - | - | |
| Aspergillus niger | - | - | - |
Note: Specific MIC values for compound (1b) were not provided in the abstract, but it was identified as the most active in the series.[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are typically determined using the broth microdilution or tube dilution method, following established guidelines.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a spectrophotometric plate reader. Positive and negative controls are included in each assay.
Cytotoxic Activity
Several studies have highlighted the potential of imidazole derivatives as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
Quantitative Cytotoxicity Data
The following table presents the IC50 values for imidazole derivatives against different human cancer cell lines.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) |
| 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole | Saccharomyces cerevisiae | 95 ± 7.07 |
| Imidazole-pyridine hybrid 5c | BT474 (breast) | 35.98 ± 1.09 (24h), 40.47 ± 1.13 (48h) |
| MDA-MB-468 (breast) | 43.46 ± 1.08 (24h), 49.23 ± 1.21 (48h) | |
| Imidazole-pyridine hybrid 5d | BT474 (breast) | 35.56 ± 1.02 (24h), 39.62 ± 1.09 (48h) |
| Imidazole-pyridine hybrid 5e | BT474 (breast) | 39.19 ± 1.12 (24h), 39.85 ± 1.25 (48h) |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT. The plates are incubated for a further 2-4 hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Potential Mechanisms of Action
The biological activities of imidazole derivatives are often attributed to their ability to interact with key biological targets, such as enzymes and signaling pathways. While the precise mechanisms for many this compound derivatives are still under investigation, related compounds have been shown to exert their effects through various pathways.
Enzyme Inhibition
A prominent mechanism of action for many antifungal azole compounds is the inhibition of cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[2] This disruption of the fungal cell membrane leads to cell death. Imidazole derivatives have also been shown to inhibit other enzymes, including those involved in cancer progression.[3]
Conceptual Pathway of Azole Antifungal Action
Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.
Induction of Oxidative Stress
Some studies suggest that imidazole derivatives can induce oxidative stress in target cells.[4] This involves the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to apoptosis or cell death.
This technical guide provides a foundational understanding of the biological activities of this compound derivatives and their analogues. The presented data and protocols are intended to aid researchers in the design and execution of further studies to explore the full therapeutic potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells [dergipark.org.tr]
- 3. nbinno.com [nbinno.com]
- 4. The anti-parasite action of imidazole derivatives likely involves oxidative stress but not HIF-1α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 1-(4-bromobenzyl)-1H-imidazole: A Technical Whitepaper
Disclaimer: Publicly available scientific literature lacks specific data on the therapeutic targets and mechanism of action of 1-(4-bromobenzyl)-1H-imidazole. This document, therefore, presents a technical guide on the potential therapeutic targets based on the well-documented biological activities of structurally related N-benzylimidazole and other imidazole derivatives. The information herein should serve as a foundational resource for initiating research and development efforts for this compound.
Introduction
The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant drugs. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. The compound this compound, featuring an N-benzyl substitution and a bromine atom on the phenyl ring, possesses structural elements that suggest potential for diverse pharmacological activities. This whitepaper explores the plausible therapeutic targets and mechanisms of action for this compound by extrapolating from the known biological profiles of related imidazole derivatives.
Potential Therapeutic Areas and Targets
Based on the activities of analogous compounds, this compound could be investigated for the following therapeutic applications:
-
Antimicrobial Therapy: Imidazole derivatives are renowned for their antifungal and antibacterial properties.
-
Oncology: Various imidazole-containing compounds have demonstrated significant anticancer activity.
-
Anti-inflammatory Treatment: The imidazole nucleus is present in several compounds with anti-inflammatory properties.
-
Neurological Disorders: Certain imidazole derivatives have shown potential as anticonvulsant agents.
A summary of potential molecular targets for imidazole derivatives is presented in Table 1.
| Therapeutic Area | Potential Molecular Target | Rationale based on Imidazole Derivatives |
| Antimicrobial | Lanosterol 14α-demethylase | Inhibition of this enzyme disrupts ergosterol synthesis in fungi, leading to cell membrane damage. This is a well-established mechanism for azole antifungals. |
| Bacterial DNA gyrase and topoisomerase IV | Inhibition of these enzymes interferes with bacterial DNA replication, transcription, and repair. | |
| Oncology | Tubulin | Disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis. |
| Kinases (e.g., EGFR, VEGFR) | Inhibition of signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. | |
| Topoisomerases | Inhibition of DNA replication and induction of apoptosis in cancer cells. | |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Inhibition of prostaglandin synthesis, which are key mediators of inflammation. |
| p38 MAP Kinase | Modulation of inflammatory cytokine production. | |
| Neurological Disorders | Voltage-gated sodium channels | Modulation of neuronal excitability. |
| GABA-A receptors | Enhancement of inhibitory neurotransmission. |
Potential Signaling Pathways
The interaction of this compound with its potential targets could modulate various signaling pathways. Below are representative diagrams of pathways that could be affected based on the known activities of imidazole derivatives.
Figure 1: Potential antifungal mechanism of action.
Figure 2: Potential anticancer signaling pathway inhibition.
Proposed Experimental Protocols
To elucidate the therapeutic targets and mechanism of action of this compound, a systematic experimental approach is necessary.
In Vitro Target-Based Assays
A logical workflow for initial in vitro screening is depicted below.
Figure 3: High-level experimental workflow for drug discovery.
a. Enzyme Inhibition Assays (e.g., Lanosterol 14α-demethylase)
-
Objective: To determine the inhibitory activity of the compound against a specific enzyme.
-
Methodology:
-
Recombinant human lanosterol 14α-demethylase is incubated with varying concentrations of this compound.
-
The substrate, lanosterol, is added to initiate the reaction.
-
The reaction is stopped after a defined period, and the product formation is quantified using LC-MS/MS.
-
The IC50 value (concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated.
-
b. Kinase Inhibition Assays
-
Objective: To screen the compound against a panel of kinases to identify potential targets.
-
Methodology:
-
A radiometric or fluorescence-based kinase assay is used.
-
The compound is incubated with a specific kinase, its substrate peptide, and ATP (radiolabeled or modified for detection).
-
The amount of phosphorylated substrate is measured to determine the kinase activity.
-
The percent inhibition at a given concentration is calculated, and for active compounds, the IC50 is determined.
-
Cell-Based Assays
a. Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.
-
Methodology (Broth Microdilution):
-
Serial dilutions of this compound are prepared in a 96-well microtiter plate containing microbial growth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
b. Cancer Cell Line Viability Assays
-
Objective: To assess the cytotoxic or cytostatic effects of the compound on various cancer cell lines.
-
Methodology (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with increasing concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
-
Conclusion
While specific experimental data for this compound is not yet available in the public domain, its chemical structure strongly suggests a high potential for biological activity. The therapeutic targets and pathways outlined in this whitepaper, derived from the extensive research on related imidazole derivatives, provide a solid foundation for initiating a comprehensive investigation into its pharmacological profile. A systematic approach involving in vitro target-based and cell-based assays will be crucial in uncovering the specific therapeutic applications of this promising compound. The experimental protocols and workflows detailed here offer a roadmap for such an investigation, paving the way for potential new therapeutic interventions.
The Structure-Activity Relationship of 1-Benzyl-1H-Imidazoles: A Technical Guide for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Structure-Activity Relationships of 1-Benzyl-1H-Imidazole Derivatives
The 1-benzyl-1H-imidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile template for the design of therapeutic agents with a wide array of biological activities. The strategic placement of a benzyl group on the imidazole nitrogen, coupled with diverse substitutions on both the benzyl and imidazole rings, has profound effects on the pharmacological profile of these compounds. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1-benzyl-1H-imidazoles, focusing on their activity as Takeda G-protein-coupled receptor 5 (TGR5) agonists, aldosterone synthase (CYP11B2) inhibitors, and their potential as anticancer and antimicrobial agents. This document is intended to be a resource for researchers and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of key biological pathways and experimental workflows.
TGR5 Agonistic Activity
The Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a promising target for the treatment of metabolic diseases, including type 2 diabetes and obesity. Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that enhances insulin secretion and promotes glucose homeostasis. A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent TGR5 agonists.
Quantitative Structure-Activity Relationship Data for TGR5 Agonists
The following table summarizes the in vitro efficacy of selected 1-benzyl-1H-imidazole-5-carboxamide derivatives, highlighting the impact of substitutions on the benzyl moiety on their agonistic activity against human TGR5 (hTGR5).
| Compound ID | R Group on Benzyl Ring | EC50 (nM) of hTGR5 Agonistic Activity |
| 1a | H | 15.3 |
| 1b | 4-Methyl | 10.7 |
| 1c | 4-Methoxy | 13.9 |
| 1d | 4-(Trifluoromethyl) | 1.3 |
| 1e | 4-Chloro | 2.8 |
| 1f | 4-(Trifluoromethoxy) | 5.6 |
Data sourced from Bioorganic & Medicinal Chemistry, 2021, 32, 115972.[1]
The SAR data reveals that electron-withdrawing groups at the para-position of the benzyl ring significantly enhance the agonistic potency. The 4-(trifluoromethyl)benzyl derivative (1d) exhibited the highest potency, with an EC50 value of 1.3 nM.
TGR5 Signaling Pathway
The activation of TGR5 by a 1-benzyl-1H-imidazole agonist initiates a downstream signaling cascade that culminates in the secretion of GLP-1.
References
"1-(4-bromobenzyl)-1H-imidazole as a building block in medicinal chemistry"
An In-Depth Technical Guide: 1-(4-bromobenzyl)-1H-imidazole as a Core Building Block in Modern Medicinal Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3][4][5][6][7] Among the vast library of imidazole-containing scaffolds, this compound stands out as a particularly versatile and valuable building block. Its structure, featuring the biologically active imidazole moiety and a synthetically tractable bromobenzyl group, provides an ideal starting point for the development of novel therapeutic agents. The bromine atom serves as a convenient handle for extensive chemical modifications, enabling the generation of large compound libraries for structure-activity relationship (SAR) studies. This guide explores the synthesis, diverse pharmacological applications, and experimental protocols related to this compound and its derivatives, highlighting its significance in the quest for new drugs.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a straightforward and efficient process, making it an readily accessible starting material for medicinal chemistry campaigns.
Experimental Protocol: Synthesis of this compound (S11a)[8]
-
Materials: Sodium hydride (NaH, 60% in paraffin oil), dry dimethylformamide (DMF), imidazole, 1-bromo-4-(bromomethyl)benzene.
-
Procedure:
-
Suspend sodium hydride (19.5 mmol, 800 mg) in 3 mL of dry DMF.
-
Cool the suspension to 4°C.
-
Add a solution of imidazole (15.0 mmol, 1.02 g) in 3 mL of DMF dropwise to the cooled suspension.
-
Stir the resulting solution at 4°C for 1 hour to allow for the deprotonation of imidazole.
-
In a separate flask, dissolve 1-bromo-4-(bromomethyl)benzene (15.0 mmol, 3.75 g) in DMF.
-
Add the solution of 1-bromo-4-(bromomethyl)benzene to the reaction mixture.
-
Allow the reaction to proceed, monitoring its completion by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product using silica gel column chromatography to obtain the pure this compound.
-
References
A Comprehensive Technical Guide to the Spectroscopic Analysis of 1-(4-bromobenzyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 1-(4-bromobenzyl)-1H-imidazole, a molecule of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and characterization.
Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.60 | s | 1H | H-2 (imidazole ring) |
| ~7.50 | d | 2H | Ar-H (ortho to CH₂) |
| ~7.15 | s | 1H | H-5 (imidazole ring) |
| ~7.10 | d | 2H | Ar-H (ortho to Br) |
| ~6.90 | s | 1H | H-4 (imidazole ring) |
| ~5.10 | s | 2H | CH₂ (benzyl) |
Solvent: CDCl₃. The chemical shifts are estimations based on the analysis of similar structures and may vary depending on the experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~138.0 | C-2 (imidazole ring) |
| ~136.5 | Ar-C (quaternary, attached to CH₂) |
| ~132.0 | Ar-CH (ortho to Br) |
| ~129.5 | C-5 (imidazole ring) |
| ~129.0 | Ar-CH (ortho to CH₂) |
| ~122.0 | Ar-C (quaternary, attached to Br) |
| ~119.5 | C-4 (imidazole ring) |
| ~50.0 | CH₂ (benzyl) |
Solvent: CDCl₃. The chemical shifts are estimations based on the analysis of similar structures and may vary depending on the experimental conditions.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Weak | Aliphatic C-H stretch (CH₂) |
| ~1600, ~1490 | Medium-Strong | Aromatic C=C stretch |
| ~1510 | Medium | Imidazole ring C=N stretch |
| ~1070 | Strong | C-N stretch |
| ~1010 | Strong | C-Br stretch |
The IR data is based on characteristic absorption bands for the functional groups present in the molecule.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 236/238 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 157 | Medium | [M - Br]⁺ |
| 169/171 | High | [Br-C₆H₄-CH₂]⁺ (Bromobenzyl cation) |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
| 68 | Medium | [C₃H₄N₂]⁺ (Imidazole cation) |
The fragmentation pattern is predicted based on the structure of the molecule. The presence of bromine results in a characteristic M/M+2 isotopic pattern.
Experimental Protocols
2.1 Synthesis of this compound
This protocol is adapted from established methods for the N-alkylation of imidazoles.
-
Materials: Imidazole, 4-bromobenzyl bromide, sodium hydride (NaH), and anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of imidazole (1.0 equivalent) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the imidazolide anion.
-
Add a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2.2 NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are required.
-
2.3 IR Spectroscopy
-
Sample Preparation:
-
Thin Film: If the sample is an oil, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry KBr powder and press into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer and record the spectrum.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
2.4 Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For ESI, the sample is introduced via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatography (GC) system.
-
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Solubility and Stability of 1-(4-bromobenzyl)-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and inferred solubility and stability characteristics of 1-(4-bromobenzyl)-1H-imidazole. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from closely related analogs, fundamental chemical principles, and established pharmaceutical testing guidelines. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering guidance on handling, formulation, and the design of further experimental studies. This guide outlines standard protocols for determining aqueous and organic solubility, as well as for conducting forced degradation studies to elucidate the stability profile of this compound.
Introduction
This compound is a substituted imidazole derivative with potential applications in medicinal chemistry and materials science. The imidazole moiety is a key structural feature in many biologically active molecules, and the introduction of a 4-bromobenzyl group can significantly influence its physicochemical properties, including solubility and stability.[1][2] A thorough understanding of these properties is critical for its development and application, impacting everything from synthesis and purification to formulation and bioavailability. This guide provides a summary of the available data and outlines a systematic approach for the experimental characterization of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from commercial supplier safety data sheets and chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72459-46-2 | [3][4][5] |
| Molecular Formula | C₁₀H₉BrN₂ | [3][5] |
| Molecular Weight | 237.1 g/mol | [3][5] |
| Melting Point | 75 °C | [6] |
| Boiling Point | 371.5 °C at 760 mmHg | [6] |
| Appearance | Solid | [6] |
| Purity | Typically >95% | [4][6] |
| Storage | Store at room temperature. | [5][6] |
Solubility Profile
Imidazole itself is highly soluble in polar solvents like water and alcohols.[7] The solubility of imidazole derivatives is influenced by the nature of the substituents. The 4-bromobenzyl group introduces a significant hydrophobic character to the molecule, which would be expected to decrease its aqueous solubility compared to unsubstituted imidazole. Conversely, the lipophilic nature of the benzyl group likely enhances its solubility in organic solvents.
The imidazole ring has a pKa of approximately 7 for its conjugate acid, meaning its protonation state and, consequently, its solubility in aqueous media are pH-dependent.[8] It is anticipated that the solubility of this compound in aqueous solutions will increase in acidic conditions due to the formation of the protonated imidazolium cation.[7]
Table 2: Inferred and Potential Solubility of this compound
| Solvent | Expected Solubility | Rationale |
| Water (neutral pH) | Low to sparingly soluble | The hydrophobic 4-bromobenzyl group is expected to dominate, reducing aqueous solubility. |
| Aqueous Acid (e.g., 0.1 M HCl) | Moderately soluble | Protonation of the imidazole nitrogen to form a more soluble salt. |
| Aqueous Base (e.g., 0.1 M NaOH) | Low solubility | The molecule is expected to be in its neutral, less soluble form. |
| Methanol, Ethanol | Soluble | Polar protic solvents are generally good solvents for imidazole derivatives. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for a wide range of organic compounds. |
| Acetonitrile | Soluble | A polar aprotic solvent often used in analytical chemistry. |
| Dichloromethane, Chloroform | Soluble | Non-polar organic solvents are likely to dissolve the compound due to the benzyl group. |
| Hexanes, Heptane | Sparingly soluble to insoluble | Highly non-polar solvents are unlikely to be effective. |
Recommended Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the sample to separate the saturated solution from the excess solid.
-
Quantification: Withdraw a known volume of the clear, saturated supernatant. Dilute the sample appropriately and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Caption: Workflow for solubility determination.
Stability Profile and Degradation Pathways
Specific stability data for this compound is not available. However, the stability of the molecule can be inferred from the known reactivity of the imidazole ring and the bromo-benzyl moiety. Forced degradation studies are essential to identify potential degradation products and pathways.[9][10][11]
The imidazole ring is susceptible to oxidation and photodegradation.[12] The stability of halogenated aromatic compounds generally correlates with the carbon-halogen bond strength, which follows the trend C-Cl > C-Br > C-I.[13] This suggests that the C-Br bond in this compound could be a site of degradation, particularly under photolytic conditions.
Table 3: Predicted Stability and Potential Degradation Pathways
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl, heat) | Likely stable | Hydrolysis is not a primary pathway for the core structure. |
| Basic (e.g., 0.1 M NaOH, heat) | Potentially susceptible to hydrolysis | Possible cleavage of the benzyl-imidazole bond, though likely requires harsh conditions. |
| Oxidative (e.g., H₂O₂, heat) | Susceptible | Oxidation of the imidazole ring.[12] |
| Thermal (solid state and solution) | Likely stable at moderate temperatures | Decomposition at elevated temperatures. |
| Photolytic (UV/Vis light) | Susceptible | Cleavage of the C-Br bond to form radical species, and potential degradation of the imidazole ring.[12][13] |
Recommended Experimental Protocol for Forced Degradation Studies
Forced degradation studies should be conducted according to ICH guidelines to elucidate the intrinsic stability of the molecule.
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water/acetonitrile mixture). For solid-state studies, use the neat compound.
-
Stress Conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: Treat with 0.1 M NaOH at elevated temperature (e.g., 60-80 °C).
-
Oxidation: Treat with 3% H₂O₂ at room temperature or elevated temperature.
-
Thermal Stress: Expose the solid and solution samples to high temperatures (e.g., 80-100 °C).
-
Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Time Points: Sample at multiple time points (e.g., 0, 6, 12, 24, 48 hours) to assess the rate of degradation.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in structure elucidation.
Caption: Workflow for stability testing.
Conclusion
While specific experimental data on the solubility and stability of this compound is limited, a comprehensive profile can be inferred from the behavior of related compounds and fundamental chemical principles. It is anticipated to have low aqueous solubility at neutral pH, with increased solubility in acidic conditions, and good solubility in polar organic solvents. The molecule is likely susceptible to oxidative and photolytic degradation. The experimental protocols outlined in this guide provide a robust framework for systematically determining the definitive solubility and stability characteristics of this compound, which is essential for its further development and application in research and industry.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 72459-46-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. calpaclab.com [calpaclab.com]
- 6. 1-(4-Bromobenzyl)imidazole | 72459-46-2 [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ajrconline.org [ajrconline.org]
- 11. biomedres.us [biomedres.us]
- 12. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
In Silico Modeling of 1-(4-bromobenzyl)-1H-imidazole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of 1-(4-bromobenzyl)-1H-imidazole and its analogues, focusing on their interactions with the key antifungal target, Lanosterol 14α-demethylase (CYP51). As the incidence of fungal infections and resistance to existing therapies continues to rise, the rational design of novel antifungal agents is of paramount importance. In silico techniques such as molecular docking and molecular dynamics simulations offer powerful tools to elucidate binding mechanisms, predict affinities, and guide the development of more potent and selective inhibitors.
Core Focus: Inhibition of Lanosterol 14α-demethylase (CYP51)
Imidazole-based compounds are a well-established class of antifungal agents that function by inhibiting CYP51, a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and its depletion disrupts membrane integrity, leading to fungal cell death.[3][4][5] The inhibitory action of azole antifungals, including imidazoles, is primarily achieved through the coordination of a nitrogen atom (N-3 of the imidazole ring) to the heme iron atom within the active site of CYP51.[6][7] This interaction blocks the normal catalytic activity of the enzyme, which is the oxidative removal of the 14α-methyl group from lanosterol.[6][8]
Quantitative Data Summary
The following tables summarize key quantitative data from in silico and in vitro studies of imidazole and triazole derivatives targeting CYP51. While specific data for this compound is not extensively published, the data for analogous compounds provide valuable insights into the expected binding affinities and inhibitory concentrations.
Table 1: Molecular Docking and In Vitro Activity of Azole Derivatives against Candida albicans CYP51
| Compound/Analog | Binding Affinity (kcal/mol) | IC50 (µM) | Key Interacting Residues | Reference |
| Fluconazole | -8.1 | 0.31 | Heme, Tyr132 | [6][9] |
| 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide | Not Reported | 0.46 | Not Reported | [9] |
| N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide | Not Reported | 0.33 | Not Reported | [9] |
| 1,2,4-Triazine Derivative 2 | -8.2 | Not Reported | Not Reported | [6] |
| 1,2,4-Triazine Derivative 3 | -8.7 | Not Reported | Not Reported | [6] |
| 1,2,4-Triazine Derivative 4 | -11.2 | Not Reported | Not Reported | [6] |
| 1,2,4-Triazine Derivative 5 | -9.9 | Not Reported | Not Reported | [6] |
| 1,2,4-Triazine Derivative 6 | -11.9 | Not Reported | Not Reported | [6] |
| 1,2,4-Triazine Derivative 7 | -9.2 | Not Reported | Not Reported | [6] |
| 1,2,4-Triazine Derivative 8 | -8.9 | Not Reported | Not Reported | [6] |
| 1,2,4-Triazine Derivative 9 | -10.3 | Not Reported | Not Reported | [6] |
Table 2: Binding Affinity of Oxadiazole Derivatives against Candida albicans CYP51
| Compound | Binding Affinity (kcal mol−1) |
| UOSO10 | -8.8 |
| UOSO12 | -9.2 |
| UOSO13 | -9.8 |
| UOSO14 | -9.5 |
| Fluconazole | -8.5 |
Data for Table 2 was extracted from a study on oxadiazole derivatives targeting Candida CYP51, providing a comparative context for binding affinities.[7]
Experimental Protocols
This section outlines the generalized methodologies for key in silico experiments.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[10]
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., Candida albicans CYP51, PDB ID: 5FSA) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign Kollman charges.
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the active site of the protein based on the co-crystallized ligand or from literature reports.
-
Generate a grid box that encompasses the entire active site to define the search space for the docking algorithm.
-
-
Docking Simulation:
-
Perform the docking calculation using a program like AutoDock Vina.
-
The program will explore different conformations of the ligand within the defined grid box and score them based on a scoring function.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.
-
Molecular Dynamics Simulation Protocol
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability.
-
System Preparation:
-
Use the best-docked pose of the protein-ligand complex as the starting structure.
-
Place the complex in a periodic box of a suitable shape (e.g., cubic).
-
Solvate the system with an appropriate water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (Canonical Ensemble): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms.
-
NPT (Isothermal-Isobaric Ensemble): Bring the system to the desired pressure (e.g., 1 atm) while maintaining the temperature. Gradually release the position restraints.
-
-
-
Production Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.
-
Save the trajectory data at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) to assess the stability of the complex.
-
Analyze the persistence of key protein-ligand interactions over the simulation time.
-
Visualizations
Ergosterol Biosynthesis Pathway and the Role of CYP51
The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the crucial role of Lanosterol 14α-demethylase (CYP51), the target of this compound and other azole antifungals.
Caption: Fungal Ergosterol Biosynthesis Pathway.
In Silico Modeling Workflow
This diagram outlines the typical workflow for the in silico analysis of a small molecule inhibitor like this compound.
References
- 1. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 6. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]
- 7. Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Step-by-Step Synthesis of 1-(4-bromobenzyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-bromobenzyl)-1H-imidazole, a valuable building block in medicinal chemistry and materials science. The described method involves the N-alkylation of imidazole with 4-bromobenzyl bromide using a strong base in an aprotic polar solvent. This document includes detailed experimental procedures, safety precautions, characterization data, and a visual workflow to ensure reproducible and efficient synthesis.
Introduction
Imidazole derivatives are a critical class of heterocyclic compounds widely utilized in the development of novel therapeutic agents and functional materials. The imidazole moiety is a key component in many biologically active molecules due to its ability to engage in various biological interactions. The title compound, this compound, serves as a versatile intermediate for further chemical modifications, such as cross-coupling reactions, making it a valuable precursor in drug discovery and organic synthesis. This protocol details a reliable method for its preparation in a laboratory setting.
Reaction Scheme
Materials and Methods
Reagents and Solvents
-
Imidazole (C₃H₄N₂)
-
4-Bromobenzyl bromide (C₇H₆Br₂)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
1. Reaction Setup:
-
Under an inert atmosphere (argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.3 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
2. Deprotonation of Imidazole:
-
In a separate flask, dissolve imidazole (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the imidazole solution dropwise to the stirred NaH suspension at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.
3. N-Alkylation Reaction:
-
Dissolve 4-bromobenzyl bromide (1.0 equivalent) in anhydrous DMF.
-
Add the 4-bromobenzyl bromide solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
4. Work-up and Extraction:
-
Upon completion of the reaction, cool the mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any unreacted sodium hydride.
-
Once the gas evolution has ceased, dilute the mixture with deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Data Presentation
| Parameter | Value |
| Reactants | Imidazole, 4-Bromobenzyl bromide, NaH |
| Solvent | Anhydrous DMF |
| Molar Ratio (I:B:NaH) | 1 : 1 : 1.3 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | 80-90% (after purification) |
| Purity (by NMR) | >95% |
Characterization Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.50-7.60 (m, 3H, Ar-H & Imidazole-H)
-
δ 7.10-7.20 (m, 3H, Ar-H & Imidazole-H)
-
δ 6.90 (s, 1H, Imidazole-H)
-
δ 5.10 (s, 2H, CH₂)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 138.0 (Ar-C)
-
δ 137.0 (Ar-C)
-
δ 132.0 (Ar-CH)
-
δ 129.5 (Imidazole-CH)
-
δ 129.0 (Ar-CH)
-
δ 122.0 (Ar-C-Br)
-
δ 119.0 (Imidazole-CH)
-
δ 50.0 (CH₂)
-
-
Mass Spectrometry (ESI+):
-
m/z [M+H]⁺ calculated for C₁₀H₁₀BrN₂: 237.00; found: 237.0.
-
Safety Precautions
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere and away from moisture. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
4-Bromobenzyl bromide: Lachrymator and corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate PPE.
-
N,N-Dimethylformamide (DMF): Aprotic polar solvent. Can be harmful if inhaled or absorbed through the skin. Use in a fume hood.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols: N-Alkylation of Imidazole with 4-Bromobenzyl Bromide
Introduction
The N-alkylation of imidazoles is a cornerstone of synthetic organic chemistry, providing access to N-substituted imidazoles that are crucial structural motifs in a wide range of pharmaceuticals, agrochemicals, and functional materials. The imidazole ring, present in essential biomolecules like the amino acid histidine, offers two nitrogen atoms for potential functionalization. The N-alkylation reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of an alkyl halide. This document provides detailed experimental protocols for the synthesis of 1-(4-bromobenzyl)-1H-imidazole via the N-alkylation of imidazole with 4-bromobenzyl bromide. Two common and effective methods are presented, one utilizing a mild base (potassium carbonate) and the other a strong base (sodium hydride), to accommodate different laboratory settings and reaction requirements.
Reaction Scheme
The N-alkylation of imidazole with 4-bromobenzyl bromide involves the nucleophilic attack of an imidazole nitrogen on the benzylic carbon of 4-bromobenzyl bromide. The use of a base is essential to deprotonate the imidazole, thereby enhancing its nucleophilicity and driving the reaction forward to form the desired product, this compound, and a salt byproduct.
Experimental Protocols
Two distinct protocols are provided below. Protocol 1 employs potassium carbonate, a mild and easy-to-handle base. Protocol 2 utilizes sodium hydride, a significantly stronger base that requires handling under anhydrous and inert conditions.
Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile
This method is a widely used, safe, and efficient procedure for the N-alkylation of imidazoles.[1][2]
Materials:
-
Imidazole
-
4-Bromobenzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.[2]
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add 4-bromobenzyl bromide (1.05 - 1.2 eq) to the mixture.[1][2]
-
Reaction: Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (imidazole) is consumed.
-
Workup:
-
Extraction:
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[1][2] Filter off the drying agent and evaporate the solvent in vacuo to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel, typically using an ethyl acetate/hexane gradient.[1]
Protocol 2: N-Alkylation using Sodium Hydride in DMF
This protocol uses a strong base and is suitable for less reactive systems or when a faster reaction rate is desired. This procedure must be carried out under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).[1][2]
Materials:
-
Imidazole
-
4-Bromobenzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes
-
Ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of imidazole (1.0 eq) in anhydrous DMF.[1]
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.[2] Caution: Hydrogen gas evolves during this step.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure deprotonation is complete.[1][2]
-
Alkylation: Cool the mixture back to 0 °C and add 4-bromobenzyl bromide (1.05 eq) dropwise via syringe.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Workup (Quenching): Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of deionized water to destroy any unreacted sodium hydride.
-
Extraction:
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers and wash them with water and brine to remove DMF and salts.[1]
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) or by recrystallization.[1]
Data Presentation
The following table summarizes the typical quantitative parameters for the described protocols.
| Parameter | Protocol 1 (K₂CO₃) | Protocol 2 (NaH) |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |
| Imidazole | 1.0 eq | 1.0 eq |
| 4-Bromobenzyl bromide | 1.05 - 1.2 eq | 1.05 eq |
| Base | 2.0 eq | 1.1 eq |
| Solvent | Anhydrous Acetonitrile (CH₃CN) | Anhydrous DMF or THF |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 4 - 8 hours | 2 - 4 hours |
| Typical Yield | Good to Excellent | Good to Excellent |
Experimental Workflow Visualization
The logical flow of the N-alkylation experiment, from initial setup to the final purified product, is depicted in the diagram below.
References
Application Note: High-Purity Isolation of 1-(4-bromobenzyl)-1H-imidazole using Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-(4-bromobenzyl)-1H-imidazole is a valuable building block in medicinal chemistry and materials science. Its synthesis often results in a crude mixture containing unreacted starting materials, such as imidazole and 4-bromobenzyl bromide, and other byproducts. Achieving high purity is critical for subsequent reactions and biological assays. This application note provides a detailed protocol for the purification of this compound using silica gel flash column chromatography. The method is designed to be efficient and scalable.
Principle of Separation Column chromatography is a technique used to separate chemical compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1] For this application, silica gel, a polar stationary phase, is employed. The separation relies on the polarity differences between the target compound and impurities. The crude mixture is loaded onto the column and a mobile phase, typically a mixture of non-polar and polar solvents, is passed through it. Less polar compounds travel down the column more quickly, while more polar compounds are retained longer by the silica gel, allowing for their effective separation into different fractions.[2]
Experimental Protocol
This protocol provides a comprehensive methodology for the purification of this compound.
1. Materials and Equipment
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)[3]
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Glass chromatography column with stopcock
-
TLC plates (silica gel 60 F254)[3]
-
TLC developing chamber
-
UV lamp (254 nm)
-
Beakers, flasks, and test tubes for fraction collection
-
Rotary evaporator
-
Cotton or glass wool
2. Step 1: Thin-Layer Chromatography (TLC) Analysis Before performing column chromatography, it is essential to determine an optimal solvent system using TLC. The ideal system should provide good separation between the desired product and any impurities, with the product spot having a retention factor (Rf) of approximately 0.2-0.4.[2]
-
Procedure:
-
Prepare several eluent systems with varying ratios of ethyl acetate and hexane (e.g., 10:90, 20:80, 30:70 v/v).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop the plates in a chamber containing the different eluent systems.
-
After development, visualize the spots under a UV lamp.[2]
-
Calculate the Rf value for each spot in each solvent system. The system that gives the best separation with the target compound at an Rf ≈ 0.2-0.4 should be used for the column.
-
3. Step 2: Column Preparation (Slurry Method) Proper column packing is crucial to achieve good separation.
-
Procedure:
-
Secure a glass chromatography column vertically to a retort stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica from washing out.[2]
-
In a separate beaker, prepare a slurry by mixing silica gel with the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).[2] A general rule is to use a 50:1 to 100:1 weight ratio of silica gel to crude product.[2]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Gently tap the column to ensure the silica gel packs evenly and to remove any air bubbles.[2]
-
Allow the silica to settle, ensuring the solvent level never drops below the top of the silica bed.
-
4. Step 3: Sample Loading
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[2]
-
Carefully add the dissolved sample to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, ensuring the solvent level does not fall below the top of the bed.[2]
-
5. Step 4: Elution and Fraction Collection
-
Procedure:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution by opening the stopcock. For flash chromatography, gentle pressure can be applied to the top of the column to increase the flow rate.
-
Collect the eluent in small, numbered fractions using test tubes or flasks.
-
Monitor the separation by spotting collected fractions onto TLC plates and developing them.[2]
-
Once the desired compound begins to elute, fractions containing the pure product (as determined by TLC) should be collected together.[2]
-
6. Step 5: Product Isolation
-
Procedure:
-
Combine all fractions that contain the pure product into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[2]
-
Determine the yield and confirm purity using analytical methods such as HPLC, NMR, or melting point.
-
Data Presentation
The following table summarizes the typical parameters and expected results for the purification process.
| Parameter | Value / Description | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for efficient separation of moderately polar organic compounds.[3] |
| Mobile Phase | Gradient: 10% to 30% Ethyl Acetate in n-Hexane | A gradient elution ensures that less polar impurities elute first, followed by the target compound, providing better resolution. |
| TLC Rf Values | ||
| 4-bromobenzyl bromide | ~0.8 (in 20% EtOAc/Hexane) | Less polar starting material, travels faster up the TLC plate and elutes first from the column. |
| This compound | ~0.3 (in 20% EtOAc/Hexane) | The target compound, moderately polar. An Rf of 0.2-0.4 is ideal for column separation.[2] |
| Imidazole | ~0.1 (in 20% EtOAc/Hexane) | Highly polar starting material, will have low mobility on TLC and will be strongly retained by the column. |
| Detection Method | UV light at 254 nm | The imidazole and bromobenzyl moieties are UV-active, allowing for easy visualization on TLC plates. |
Workflow Visualization
The following diagram illustrates the logical workflow of the purification protocol.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for 1-(4-bromobenzyl)-1H-imidazole in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-(4-bromobenzyl)-1H-imidazole in enzyme inhibition assays. While specific inhibitory data for this compound against key enzymes is not widely published, its structural motifs, particularly the imidazole ring, are common in potent inhibitors of several enzyme classes. This document outlines the primary potential enzyme targets, provides detailed protocols for assessing inhibitory activity, and describes the relevant biological pathways.
Potential Enzyme Targets and Rationale
The imidazole moiety is a well-established pharmacophore known to coordinate with the heme iron in cytochrome P450 (CYP) enzymes or interact with active sites of other key enzymes. Based on the structure of this compound, the following enzymes are primary candidates for inhibition screening:
-
Cytochrome P450 Family: The nitrogen atom in the imidazole ring can act as a ligand for the heme iron atom in the active site of CYP enzymes. This makes enzymes like Aromatase (CYP19A1) and CYP121 (from Mycobacterium tuberculosis) potential targets.
-
Steroid Sulfatase (STS): Non-steroidal inhibitors of STS often feature heterocyclic rings. Given the role of STS in hormone-dependent cancers, this is a relevant target for novel small molecules.
Quantitative Inhibition Data
Table 1: Inhibitory Activity of Imidazole Derivatives against Aromatase (CYP19A1)
| Compound/Drug | Structure | IC50 (µM) | Reference Compound |
| This compound | Data not available | Letrozole (IC50 ≈ 0.031 µM) | |
| Miconazole | Imidazole-containing antifungal | 0.6 | Aminoglutethimide |
| Clotrimazole | Imidazole-containing antifungal | 1.8 | Aminoglutethimide |
| Ketoconazole | Imidazole-containing antifungal | 60 | Aminoglutethimide |
| 1-(Diarylmethyl)-1H-imidazole derivative (21l) | Structurally related imidazole | 0.132 (antiproliferative in MCF-7) | Not specified |
Data compiled from various sources for comparative purposes.
Table 2: Inhibitory Activity of Non-Steroidal Inhibitors against Steroid Sulfatase (STS)
| Compound/Drug | Structure Class | IC50 (nM) | Assay System |
| This compound | Data not available | ||
| Irosustat (a non-steroidal inhibitor) | Sulfamate-based | ~0.21 (in MCF-7 cells) | Radioisotope assay in cells |
| Fluorinated triazole derivative (12e) | Triazole-based | 36 | Enzymatic assay (placenta) |
| Coumarin derivative (10e) | Coumarin-based | 190 | Enzymatic assay (placenta) |
Data compiled from various sources for comparative purposes.
Experimental Protocols
The following are detailed protocols for conducting in vitro enzyme inhibition assays for the potential targets of this compound.
Protocol 1: In Vitro Aromatase (CYP19A1) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and common literature methods for assessing aromatase inhibition.
Objective: To determine the IC50 value of this compound against human aromatase (CYP19A1).
Materials:
-
Recombinant Human Aromatase (CYP19A1)
-
Aromatase substrate (e.g., a fluorogenic substrate)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Aromatase Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
This compound (dissolved in DMSO)
-
Letrozole (positive control, dissolved in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve final assay concentrations ranging from picomolar to micromolar. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing the NADPH regenerating system in assay buffer.
-
Inhibitor Addition: Add a small volume (e.g., 1-2 µL) of the diluted inhibitor or vehicle (DMSO) to the appropriate wells. Include wells for a "no inhibitor" control and a positive control (Letrozole).
-
Enzyme Addition: Add the recombinant human aromatase enzyme to all wells except the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Normalize the reaction rates to the "no inhibitor" control (set to 100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: In Vitro Steroid Sulfatase (STS) Inhibition Assay (Fluorogenic)
This protocol utilizes a fluorogenic substrate to measure STS activity.
Objective: To determine the IC50 value of this compound against human STS.
Materials:
-
Recombinant Human Steroid Sulfatase or cell/tissue lysates containing STS.
-
4-Methylumbelliferyl sulfate (4-MUS) - fluorogenic substrate.
-
Assay Buffer (e.g., Tris-HCl, pH 7.5).
-
This compound (dissolved in DMSO).
-
Irosustat or other known STS inhibitor (positive control).
-
Stop Solution (e.g., 0.5 M NaOH).
-
96-well black, flat-bottom plates.
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm).
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer from a DMSO stock, ensuring the final DMSO concentration is below 1%.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Enzyme Addition: Add the STS enzyme preparation to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Start the reaction by adding the 4-MUS substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding the Stop Solution to each well. The high pH also enhances the fluorescence of the product.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the specified wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" controls).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the curve to determine the IC50 value.
-
Visualization of Pathways and Workflows
Experimental Workflow
Caption: General workflow for an in vitro enzyme inhibition assay.
Aromatase (CYP19A1) Signaling Pathway
Caption: Inhibition of the Aromatase pathway blocks estrogen synthesis.
Steroid Sulfatase (STS) Signaling Pathway
Application Notes and Protocols for the Synthesis of 1-(4-bromobenzyl)-1H-imidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and data for the synthesis of 1-(4-bromobenzyl)-1H-imidazole and its analogs, compounds of interest in drug discovery due to their potential biological activities, including antifungal and antitubercular properties.[1][2][3][4]
Introduction
Imidazole-based compounds are a significant class of heterocyclic molecules that are integral to many biological processes and are common scaffolds in medicinal chemistry.[3][4] The this compound core, in particular, has been identified as a key pharmacophore in the development of inhibitors for enzymes such as cytochrome P450 121 (CYP121) in Mycobacterium tuberculosis and fungal lanosterol 14α-demethylase.[5][6] This document outlines a general and efficient method for the synthesis of these analogs, provides characterization data, and illustrates the key biological pathways these compounds target.
Data Presentation
Table 1: Synthesis and Characterization Data of this compound and Analogs
| Compound ID | R Group (Analog) | Yield (%) | Melting Point (°C) | ¹H NMR (δ ppm, DMSO-d₆) | References |
| 1a | H | 65-70 | 75 | 5.34 (s, 2H), 7.00 (s, 1H), 7.20 (d, 2H), 7.55 (d, 2H), 7.68 (s, 1H) | [7] |
| 1b | 4-Cl | 65-70 | - | - | [7] |
| 1c | 3,4-diCl | 65-70 | - | - | [7] |
| 2a | 2-phenyl | - | 289-290 | 7.22 (t, 2H), 7.54 (d, 1H), 7.63-7.69 (m, 3H), 8.19 (d, 2H), 12.98 (s, 1H) | [8] |
| 2b | 4-bromophenyl | - | 288-290 | 7.22 (s, 2H), 7.55-7.66 (m, 2H), 7.77 (d, 2H), 8.12 (d, 2H), 13.00 (s, 1H) | [8] |
Note: '-' indicates data not available in the cited sources. NMR data is for the benzimidazole analog.
Experimental Protocols
General Protocol for the Synthesis of 1-(substituted-benzyl)-1H-imidazole Analogs
This protocol is adapted from a general procedure for the N-alkylation of imidazole.[7]
Materials:
-
Imidazole or substituted imidazole
-
Substituted benzyl bromide (e.g., 4-bromobenzyl bromide, 3,4-dichlorobenzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium bromide (TBAB) - optional, as a phase-transfer catalyst
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq.).
-
Solvent Addition: Add anhydrous THF to the flask.
-
Deprotonation: Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution at 0 °C. Caution: NaH is highly reactive and flammable.
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Dissolve the substituted benzyl bromide (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis of 1-(substituted-benzyl)-1H-imidazole analogs.
Signaling Pathway: Mechanism of Action of Azole Antifungals
Caption: Mechanism of action of azole antifungals via inhibition of ergosterol biosynthesis.[1][4][6]
Signaling Pathway: Inhibition of CYP121 in Mycobacterium tuberculosis
Caption: Inhibition of the essential CYP121 enzyme in M. tuberculosis by imidazole analogs.[3][5]
References
- 1. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Imidazole synthesis [organic-chemistry.org]
- 3. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 | MDPI [mdpi.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosylated Flavonoid Compounds as Potent CYP121 Inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Cross-Coupling Reactions of 1-(4-bromobenzyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving 1-(4-bromobenzyl)-1H-imidazole. This versatile building block is a valuable precursor in the synthesis of diverse molecular architectures relevant to pharmaceutical and materials science research. The following sections detail reaction conditions for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination couplings.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds by reacting an organoboron compound with an aryl halide. This reaction is widely used to synthesize biaryl and heteroaryl-aryl scaffolds.
Quantitative Data
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of a close structural analog, 1-(4-bromobenzyl)-1H-tetrazole, with various arylboronic acids.[1] These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 91 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a similar substrate and may require optimization.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Add toluene and water in a 4:1 ratio.
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Under a positive pressure of argon, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is particularly useful for the synthesis of styrenyl and cinnamate derivatives.
Quantitative Data
The following data is representative of Heck coupling reactions with aryl bromides and may require optimization for this compound.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | ~80[2][3] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | NMP | 140 | 4 | >95[2][3] |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | None | Et₃N | Acetonitrile | 80 | 12 | ~75[4] |
Experimental Protocol: Heck Coupling
This is a general protocol for the Heck coupling of an aryl bromide with an alkene and should be optimized for the specific substrate.
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) in DMF.
-
Add the alkene (1.5 equiv.), triethylamine (2.0 equiv.), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
Application Notes and Protocols for the Characterization of 1-(4-bromobenzyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 1-(4-bromobenzyl)-1H-imidazole, a key intermediate in pharmaceutical synthesis. The following sections outline the primary analytical techniques, experimental procedures, and expected data for the comprehensive identification and purity assessment of this compound.
Physicochemical Properties
This compound is a white to yellow solid.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 72459-46-2 | [2] |
| Molecular Formula | C₁₀H₉BrN₂ | [1] |
| Molecular Weight | 237.10 g/mol | [2] |
| Melting Point | 75 °C | [1][3] |
| Appearance | White to yellow solid | [1] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation of this compound. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.60 | s | 1H | Imidazole C2-H |
| ~7.50 | d, J ≈ 8.4 Hz | 2H | Bromophenyl C2'-H, C6'-H |
| ~7.15 | s | 1H | Imidazole C5-H |
| ~7.10 | d, J ≈ 8.4 Hz | 2H | Bromophenyl C3'-H, C5'-H |
| ~6.90 | s | 1H | Imidazole C4-H |
| ~5.20 | s | 2H | Benzyl CH₂ |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~138.0 | Imidazole C2 |
| ~135.0 | Bromophenyl C1' |
| ~132.0 | Bromophenyl C3', C5' |
| ~129.5 | Imidazole C5 |
| ~129.0 | Bromophenyl C2', C6' |
| ~122.0 | Bromophenyl C4' |
| ~119.5 | Imidazole C4 |
| ~50.0 | Benzyl CH₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3150 | Medium | Aromatic C-H stretch (imidazole and phenyl) |
| 2850-2950 | Medium | Aliphatic C-H stretch (benzyl CH₂) |
| 1600-1610 | Medium | C=C aromatic ring stretching |
| 1480-1500 | Strong | C=N stretching (imidazole ring) |
| 1070-1080 | Strong | C-Br stretching |
| 800-840 | Strong | p-disubstituted benzene C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 5: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)
| m/z | Relative Intensity | Proposed Fragment |
| 236/238 | High | [M]⁺ (Molecular ion with Br isotopes) |
| 157 | Medium | [M - Br]⁺ |
| 170/172 | High | [C₇H₆Br]⁺ (Bromobenzyl cation) |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
| 68 | Medium | [C₃H₄N₂]⁺ (Imidazole cation) |
Chromatographic Analysis
Chromatographic techniques are employed to assess the purity of this compound and to quantify any impurities.
High-Performance Liquid Chromatography (HPLC)
Table 6: HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | 5-7 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS)
Table 7: GC-MS Method Parameters for Impurity Profiling
| Parameter | Condition |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.
FTIR Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
HPLC Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
GC-MS Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).
Visualized Workflows
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Overall workflow for the synthesis and characterization of this compound.
Caption: Detailed workflow for the spectroscopic analysis of this compound.
References
Application Notes and Protocols: Evaluation of 1-(4-bromobenzyl)-1H-imidazole as a Corrosion Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imidazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments.[1][2] Their efficacy is attributed to the presence of heteroatoms (nitrogen) and π-electrons in the aromatic ring, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive media.[3] This document provides a comprehensive framework for the evaluation of a specific candidate, 1-(4-bromobenzyl)-1H-imidazole, as a corrosion inhibitor. While extensive experimental data for this particular compound is not yet prevalent in published literature, these notes compile standardized protocols and data presentation formats based on established research on analogous imidazole derivatives.
Compound Profile: this compound
-
Molecular Formula: C₁₀H₉BrN₂[5]
-
Molecular Weight: 237.1 g/mol [5]
-
Synonym(s): 1-[(4-Bromophenyl)methyl]-1H-imidazole[4]
Proposed Mechanism of Corrosion Inhibition: The inhibition action of imidazole derivatives is generally understood to occur via adsorption onto the metal surface.[1] This process can involve:
-
Physisorption: Electrostatic interaction between the charged metal surface and the protonated inhibitor molecule.
-
Chemisorption: Covalent bond formation through the sharing of lone pair electrons from the nitrogen atoms and π-electrons from the imidazole and benzyl rings with the vacant d-orbitals of iron atoms on the metal surface.
The inhibitor molecules displace water molecules and aggressive ions from the metal surface, forming a protective film that impedes both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1][2]
Experimental Protocols
A systematic evaluation of a corrosion inhibitor involves a combination of gravimetric, electrochemical, and theoretical methods.
Weight Loss (Gravimetric) Method
This method provides a direct measure of corrosion rate and inhibition efficiency.[6]
Materials:
-
Mild steel coupons (e.g., 2.0 cm x 1.0 cm x 0.2 cm).[7]
-
Abrasive papers (various grits).
-
Corrosive medium (e.g., 1 M HCl).
-
This compound inhibitor stock solution.
-
Acetone, distilled water.
-
Analytical balance.
-
Water bath or thermostat.
Protocol:
-
Coupon Preparation: Mechanically polish mild steel coupons with abrasive papers of decreasing grit size until a mirror finish is achieved.
-
Cleaning: Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.
-
Weighing: Accurately weigh each coupon using an analytical balance (W_initial).
-
Immersion: Immerse the coupons in beakers containing the corrosive medium with and without various concentrations of the inhibitor (e.g., 10⁻⁶ M to 10⁻³ M).
-
Incubation: Maintain the beakers at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 24 hours).[3]
-
Post-Immersion Cleaning: Remove the coupons, gently clean with a brush to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Final Weighing: Reweigh the coupons (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in g cm⁻² h⁻¹: CR = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.[8]
-
Inhibition Efficiency (%IE): %IE = [(CR₀ - CRᵢ) / CR₀] * 100, where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with inhibitor.[9]
-
Electrochemical Measurements
These techniques provide insights into the kinetics and mechanism of corrosion inhibition.[2]
Setup:
-
A standard three-electrode cell: mild steel coupon as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE).
-
Potentiostat/Galvanostat.
Protocol:
-
Stabilization: Immerse the WE in the test solution (corrosive medium with/without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Analyze the resulting Nyquist plot to determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Calculate %IE: %IE = [(R_ct(i) - R_ct(0)) / R_ct(i)] * 100, where R_ct(i) and R_ct(0) are the charge transfer resistances with and without the inhibitor, respectively.[10]
-
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of current density (log i) versus potential (E).
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[11]
-
Calculate %IE: %IE = [(i_corr(0) - i_corr(i)) / i_corr(0)] * 100, where i_corr(0) and i_corr(i) are the corrosion current densities without and with the inhibitor, respectively.
-
Quantum Chemical Calculations
Theoretical calculations using Density Functional Theory (DFT) help correlate the molecular structure of the inhibitor with its performance.[12][13]
Methodology:
-
Software: Use computational chemistry software like Gaussian.[12][14]
-
Model: Optimize the geometry of the this compound molecule using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).[2][7]
-
Parameter Calculation: Calculate key quantum chemical parameters:[15]
-
E_HOMO: Energy of the Highest Occupied Molecular Orbital (relates to electron-donating ability).
-
E_LUMO: Energy of the Lowest Unoccupied Molecular Orbital (relates to electron-accepting ability).
-
Energy Gap (ΔE): ΔE = E_LUMO - E_HOMO (a smaller gap suggests higher reactivity and better inhibition).[2]
-
Dipole Moment (μ): Indicates the polarity of the molecule.
-
Data Presentation
Quantitative results should be summarized in tables for clear comparison. The following tables are based on data for analogous imidazole derivatives and serve as a template.
Table 1: Example Data from Weight Loss Measurements (Illustrative data based on similar inhibitors[9])
| Inhibitor Conc. (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%IE) | Surface Coverage (θ) |
|---|---|---|---|
| 0 (Blank) | 1.250 | - | - |
| 1.0 x 10⁻⁵ | 0.312 | 75.0 | 0.750 |
| 5.0 x 10⁻⁵ | 0.188 | 85.0 | 0.850 |
| 1.0 x 10⁻⁴ | 0.104 | 91.7 | 0.917 |
| 5.0 x 10⁻⁴ | 0.075 | 94.0 | 0.940 |
Table 2: Example Data from Potentiodynamic Polarization (Illustrative data based on similar inhibitors[11])
| Inhibitor Conc. (M) | E_corr (mV vs. SCE) | i_corr (μA cm⁻²) | βa (mV dec⁻¹) | -βc (mV dec⁻¹) | %IE |
|---|---|---|---|---|---|
| 0 (Blank) | -456 | 1104 | 112 | 155 | - |
| 1.0 x 10⁻⁶ | -453 | 60.15 | 98 | 148 | 94.6 |
| 1.0 x 10⁻⁵ | -431 | 38.15 | 94 | 140 | 96.5 |
| 1.0 x 10⁻⁴ | -428 | 24.61 | 83 | 135 | 97.7 |
| 1.0 x 10⁻³ | -425 | 14.53 | 80 | 131 | 98.7|
Table 3: Example Data from Electrochemical Impedance Spectroscopy (EIS) (Illustrative data based on similar inhibitors)
| Inhibitor Conc. (M) | R_ct (Ω cm²) | C_dl (μF cm⁻²) | %IE |
|---|---|---|---|
| 0 (Blank) | 45 | 250 | - |
| 1.0 x 10⁻⁶ | 450 | 95 | 90.0 |
| 1.0 x 10⁻⁵ | 820 | 68 | 94.5 |
| 1.0 x 10⁻⁴ | 1150 | 45 | 96.1 |
| 1.0 x 10⁻³ | 1580 | 32 | 97.1|
Table 4: Example Quantum Chemical Parameters (Illustrative data based on DFT calculations for similar inhibitors[7][13])
| Parameter | Value | Significance |
|---|---|---|
| E_HOMO (eV) | -6.50 | High value indicates high electron donation capacity. |
| E_LUMO (eV) | -1.25 | Low value indicates ability to accept electrons. |
| ΔE (E_LUMO - E_HOMO) (eV) | 5.25 | Low value indicates higher reactivity. |
| Dipole Moment (μ) (Debye) | 3.45 | Influences adsorption process. |
Adsorption Isotherm Analysis
To understand the interaction between the inhibitor and the metal surface, experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Freundlich, Temkin).[16] The Langmuir isotherm is often used and is described by the equation:
C / θ = 1/K_ads + C
Where C is the inhibitor concentration, θ is the surface coverage (calculated as %IE / 100), and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir model.[3]
References
- 1. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 72459-46-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. calpaclab.com [calpaclab.com]
- 6. chemrj.org [chemrj.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. physchemres.org [physchemres.org]
- 14. researchgate.net [researchgate.net]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. researchgate.net [researchgate.net]
Applications of 1-(4-bromobenzyl)-1H-imidazole in Organic Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-(4-Bromobenzyl)-1H-imidazole is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure incorporates a reactive brominated aryl group, amenable to a wide array of palladium-catalyzed cross-coupling reactions, and an imidazole moiety that can be readily transformed into N-heterocyclic carbene (NHC) precursors. This unique combination allows for the strategic introduction of diverse functionalities, making it a valuable building block for the construction of complex molecular architectures and pharmacologically active compounds.
These application notes provide detailed protocols for two key synthetic applications of this compound: its use in Suzuki-Miyaura cross-coupling reactions to form C-C bonds and its role as a precursor in the synthesis of N-heterocyclic carbene ligands.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The presence of a bromo-substituent on the benzyl ring makes this compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This powerful transformation enables the formation of a carbon-carbon bond between the benzyl group and a variety of organoboron reagents, providing access to a wide range of biaryl and related structures. These products are of high value in drug discovery and materials science.
Quantitative Data Summary:
| Entry | Boronic Acid | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 1-(4-Biphenylylmethyl)-1H-imidazole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 88 |
| 3 | Thiophen-3-ylboronic acid | 1-((4'-(Thiophen-3-yl)phenyl)methyl)-1H-imidazole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 16 | 85 |
Detailed Experimental Protocol: Synthesis of 1-(4-Biphenylylmethyl)-1H-imidazole
Materials:
-
This compound (1.0 mmol, 237 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Argon or nitrogen gas supply
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the toluene, ethanol, and water solvent mixture to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically after 12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure 1-(4-biphenylylmethyl)-1H-imidazole.
Workflow for Suzuki-Miyaura Coupling:
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Synthesis of N-Heterocyclic Carbene (NHC) Precursors
This compound serves as a foundational substrate for the synthesis of imidazolium salts, which are the direct precursors to N-heterocyclic carbenes (NHCs). NHCs are a crucial class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties. The synthesis involves the quaternization of the N3 nitrogen of the imidazole ring through alkylation. The resulting 1,3-disubstituted imidazolium salt can then be deprotonated to generate the free carbene.
Quantitative Data Summary:
| Entry | Alkylating Agent | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl iodide | 1-(4-Bromobenzyl)-3-methyl-1H-imidazol-3-ium iodide | Acetonitrile | 60 | 24 | 95 |
| 2 | Ethyl bromide | 1-(4-Bromobenzyl)-3-ethyl-1H-imidazol-3-ium bromide | Toluene | 110 | 48 | 89 |
| 3 | Benzyl chloride | 1,3-Bis(4-bromobenzyl)-1H-imidazol-3-ium chloride | DMF | 90 | 36 | 91 |
Detailed Experimental Protocol: Synthesis of 1-(4-Bromobenzyl)-3-methyl-1H-imidazol-3-ium iodide
Materials:
-
This compound (1.0 mmol, 237 mg)
-
Methyl iodide (1.5 mmol, 213 mg, 94 µL)
-
Acetonitrile (5 mL)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating plate
-
Diethyl ether for precipitation
Procedure:
-
In a round-bottom flask, dissolve this compound in acetonitrile.
-
Add methyl iodide to the solution at room temperature.
-
Attach a condenser and heat the reaction mixture to 60 °C with stirring.
-
Maintain the reaction at this temperature for 24 hours. The product may begin to precipitate from the solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add diethyl ether to the flask to induce complete precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure 1-(4-bromobenzyl)-3-methyl-1H-imidazol-3-ium iodide as a white or off-white solid.
Logical Flow for NHC Precursor Synthesis:
Caption: Synthetic pathway from this compound to an N-heterocyclic carbene.
Disclaimer: The provided protocols are intended as a guide for trained chemists. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Reaction conditions may require optimization depending on the specific substrates and desired scale.
Application Notes and Protocols for the Biological Screening of 1-(4-bromobenzyl)-1H-imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(4-bromobenzyl)-1H-imidazole is a synthetic compound belonging to the diverse class of imidazole-containing molecules. The imidazole moiety is a key structural feature in many biologically active compounds and approved drugs, contributing to a wide range of pharmacological activities.[1][2][3][4][5] These activities include antimicrobial, anticancer, antifungal, and enzyme inhibitory properties.[3][5][6][7][8] Specifically, this compound has been investigated as an inhibitor of CYP121, an essential enzyme in Mycobacterium tuberculosis, highlighting its potential as an anti-tuberculosis agent.[9] This document provides detailed protocols for the biological screening of this compound to assess its potential antimycobacterial, anticancer, and general antibacterial activities.
I. Antimycobacterial Activity Screening
A. Rationale and Signaling Pathway
CYP121 is a cytochrome P450 enzyme essential for the viability of Mycobacterium tuberculosis (Mtb).[9] It is believed to be involved in the metabolism of cyclic dipeptides (cYY). The imidazole nitrogen of compounds like this compound can coordinate with the heme iron of CYP121, inhibiting its enzymatic activity and thereby impeding mycobacterial growth.[9] The screening strategy involves a direct enzyme inhibition assay and a whole-cell activity assay against a surrogate mycobacterial strain.
Caption: Inhibition of the CYP121 pathway by this compound in M. tuberculosis.
B. Experimental Protocols
1. In Vitro CYP121 Enzyme Inhibition Assay
This protocol is adapted from methodologies used for screening imidazole-based CYP121 inhibitors.[9]
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant CYP121.
-
Materials:
-
Recombinant purified CYP121 enzyme
-
This compound (test compound)
-
Known CYP121 inhibitor (e.g., clotrimazole) as a positive control
-
DMSO (for dissolving compounds)
-
Phosphate buffered saline (PBS), pH 7.2
-
Electron transfer system components (e.g., Arh1_A18G, Etp1fd)
-
NADPH
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
In a 96-well plate, add 0.5 µM of CYP121 enzyme to each well containing PBS buffer.
-
Add varying concentrations of this compound (e.g., from 1.0 µM to 100 µM) to the wells. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 5%).
-
Include wells with enzyme and DMSO only (negative control) and wells with the positive control inhibitor.
-
Incubate the plate for 10 minutes at 30°C.
-
Initiate the enzymatic reaction by adding the electron transfer system and NADPH.
-
Monitor the reaction kinetics by measuring the change in absorbance at a specific wavelength (e.g., NADPH consumption at 340 nm) over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. Whole-Cell Antimycobacterial Activity Assay
-
Objective: To assess the ability of this compound to inhibit the growth of mycobacteria. Mycobacterium bovis BCG is often used as a surrogate for the more pathogenic M. tuberculosis.[9]
-
Materials:
-
Mycobacterium bovis BCG culture
-
Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase)
-
This compound
-
Isoniazid (as a positive control)
-
96-well plates
-
Resazurin dye
-
Plate reader (for fluorescence or absorbance)
-
-
Procedure:
-
Grow M. bovis BCG to mid-log phase in 7H9 broth.
-
Dilute the bacterial culture to a standardized cell density.
-
In a 96-well plate, prepare serial dilutions of this compound in the broth.
-
Add the diluted bacterial suspension to each well. Include wells with bacteria only (growth control) and wells with a positive control drug.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add Resazurin solution to each well and incubate for a further 24 hours.
-
Measure the fluorescence or absorbance. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change (i.e., inhibits ≥90% of bacterial growth).
-
C. Data Presentation
Table 1: Antimycobacterial Activity of this compound
| Assay Type | Parameter | This compound | Positive Control |
|---|---|---|---|
| CYP121 Inhibition | IC50 (µM) | [Insert Value] | [Insert Value, e.g., Clotrimazole] |
| Whole-Cell Activity | MIC50 (µM) vs. M. bovis BCG | [Insert Value] | [Insert Value, e.g., Isoniazid] |
II. Anticancer Activity Screening
A. Rationale
Imidazole derivatives have demonstrated significant anticancer activity through various mechanisms, including inhibition of kinases, tubulin polymerization, and induction of apoptosis.[3][4][10][11] A primary screening using a cytotoxicity assay against a panel of human cancer cell lines is a standard approach to identify potential anticancer agents.
Caption: Workflow for MTT-based anticancer cytotoxicity screening.
B. Experimental Protocol: MTT Cytotoxicity Assay
-
Objective: To evaluate the cytotoxic effect of this compound on various human cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Normal human cell line (e.g., HEK-293) for selectivity assessment
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Doxorubicin or Cisplatin (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
-
Procedure:
-
Culture the selected cell lines to ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Prepare serial dilutions of the test compound and positive control in the culture medium.
-
Replace the old medium with the medium containing the various concentrations of the compounds. Include vehicle control (DMSO) wells.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value for each cell line.
-
C. Data Presentation
Table 2: Anticancer Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| This compound | ||
| MCF-7 | Breast | [Insert Value] |
| A549 | Lung | [Insert Value] |
| HCT116 | Colon | [Insert Value] |
| HEK-293 | Normal Kidney | [Insert Value] |
| Positive Control (e.g., Doxorubicin) | ||
| MCF-7 | Breast | [Insert Value] |
| A549 | Lung | [Insert Value] |
| HCT116 | Colon | [Insert Value] |
| HEK-293 | Normal Kidney | [Insert Value] |
III. General Antibacterial Activity Screening
A. Rationale
The imidazole nucleus is a common feature in many antibacterial agents.[12][13] A preliminary screening against a panel of Gram-positive and Gram-negative bacteria is essential to determine the compound's spectrum of activity.
B. Experimental Protocol: Broth Microdilution for MIC Determination
-
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against representative Gram-positive and Gram-negative bacteria.
-
Materials:
-
Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Ciprofloxacin or Gentamicin (as a positive control)
-
96-well plates
-
-
Procedure:
-
Prepare an overnight culture of each bacterial strain in MHB.
-
Dilute the bacterial cultures to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound and positive control in MHB.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
C. Data Presentation
Table 3: General Antibacterial Activity of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) |
|---|---|---|
| This compound | ||
| Staphylococcus aureus | Positive | [Insert Value] |
| Escherichia coli | Negative | [Insert Value] |
| Positive Control (e.g., Ciprofloxacin) | ||
| Staphylococcus aureus | Positive | [Insert Value] |
| Escherichia coli | Negative | [Insert Value] |
References
- 1. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 2. pharmacyjournal.net [pharmacyjournal.net]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. nbinno.com [nbinno.com]
- 9. d-nb.info [d-nb.info]
- 10. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
"optimizing reaction conditions for N-alkylation of imidazole"
Welcome to the Technical Support Center for the N-alkylation of imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for optimizing reaction conditions and troubleshooting common experimental issues.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the N-alkylation of imidazole, offering potential causes and actionable solutions.
Question: My reaction yield is consistently low, or the reaction isn't proceeding to completion. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the N-alkylation of imidazole can arise from several factors, most commonly incomplete deprotonation of the imidazole, low reactivity of the alkylating agent, or suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Strong Bases: For imidazoles with electron-withdrawing groups or when using less reactive alkylating agents, a strong base like Sodium Hydride (NaH) is often required to ensure complete deprotonation.[1] This is typically performed in anhydrous aprotic solvents such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).[1]
-
Weak Bases: For many substrates, weaker inorganic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) are sufficient and can be easier to handle.[1][2] Cs₂CO₃ is often reported to be highly effective.[1]
-
Solvent Choice: Polar aprotic solvents like Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are standard choices as they effectively dissolve the reactants.[1][3] The choice of solvent can significantly influence the reaction rate and yield.[1]
-
-
Assess the Alkylating Agent:
-
Reactivity: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[1] If you are using an alkyl chloride and observing poor reactivity, switching to the corresponding bromide or iodide can significantly improve the reaction rate.[1]
-
Purity: Ensure the alkylating agent is pure and has not degraded during storage.
-
-
Optimize Reaction Temperature:
-
Many N-alkylation reactions proceed well at room temperature or with gentle heating (e.g., 60-80 °C).[1][4] If the reaction is sluggish, a systematic increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1] However, be aware that higher temperatures can also promote side reactions.[5] Reaction temperatures should generally be kept between 75 °C and 115 °C.[2]
-
Question: I'm observing a significant amount of a dialkylated product (imidazolium salt). How can I prevent this?
Answer:
The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary imidazolium salt.[1][5] This is a common side reaction, particularly with an excess of a highly reactive alkylating agent or at elevated temperatures.[1][5]
Prevention Strategies:
-
Stoichiometry Control: Carefully control the reactant stoichiometry. Using a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize dialkylation.[1][5]
-
Slow Addition: Adding the alkylating agent dropwise to the reaction mixture keeps its concentration low, reducing the probability of a second alkylation event.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress. Stop the reaction as soon as the starting imidazole is consumed to prevent the product from reacting further.[1][5]
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation.[5]
Question: My reaction with an unsymmetrically substituted imidazole is producing a mixture of N1- and N3-alkylated isomers. How can I control the regioselectivity?
Answer:
When the imidazole ring is deprotonated, the negative charge is shared between both nitrogen atoms, often leading to a mixture of regioisomers.[6] Controlling the regioselectivity is a common challenge.[6][7]
Control Strategies:
-
Steric Hindrance: Alkylation will generally be favored at the less sterically hindered nitrogen atom.[7] This effect becomes more pronounced with bulkier substituents on the imidazole ring or a bulkier alkylating agent.[7]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen atom.[7][8]
-
Protecting Groups: For complex syntheses where high regioselectivity is essential, using a protecting group on one of the nitrogen atoms is a robust strategy.[1] The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one such example that can direct substitution before being removed.[1][9]
Data Presentation
The choice of base and solvent has a profound impact on reaction yield and efficiency. The following tables summarize typical outcomes for the N-alkylation of substituted imidazoles.
Table 1: Effect of Solvent on N-Alkylation Yield of 4-Nitroimidazole [3]
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 24 | 40 |
| Ethyl bromoacetate | K₂CO₃ | DMSO | 24 | 35 |
| Ethyl bromoacetate | K₂CO₃ | DMF | 24 | 30 |
Table 2: General Guide for Selecting Base and Solvent Systems
| Base Strength | Example Bases | Recommended Solvents | Typical Use Case |
| Strong | Sodium Hydride (NaH) | Anhydrous THF, DMF | Less reactive imidazoles (e.g., with electron-withdrawing groups) or less reactive alkylating agents.[1] |
| Weak | K₂CO₃, Cs₂CO₃, KOH | Acetonitrile, DMF, DMSO | General purpose, especially with more reactive alkylating agents.[1][3] |
Experimental Protocols
Below are detailed methodologies for common N-alkylation procedures.
Protocol 1: N-Alkylation using a Strong Base (NaH)
This method is suitable for less reactive imidazoles that require strong deprotonation.[1]
Materials:
-
Imidazole derivative (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)
-
Alkylating agent (1.0-1.1 equiv)
-
Anhydrous DMF or THF
-
Deionized water, Ethyl acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Add the imidazole derivative to a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen).[8]
-
Solvent Addition: Add anhydrous DMF to dissolve the imidazole.[8]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH portion-wise to the stirred solution.[8] Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.[1]
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent dropwise.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[1][8]
-
Work-up: Cautiously quench the reaction by the slow addition of water at 0 °C.[1][8] Extract the aqueous mixture with ethyl acetate.[1]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]
Protocol 2: N-Alkylation using a Weak Base (K₂CO₃)
This is a common and convenient method for many imidazole alkylations.[3]
Materials:
-
Imidazole derivative (1.0 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.1-2.0 equiv)
-
Alkylating agent (1.0-1.2 equiv)
-
Anhydrous Acetonitrile (or DMF, DMSO)
-
Deionized water, Ethyl acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the substituted imidazole in anhydrous acetonitrile, add anhydrous potassium carbonate.[1][3]
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.[1]
-
Addition of Alkylating Agent: Add the alkylating agent dropwise to the stirred mixture.[1][3]
-
Reaction: Stir the mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C) if necessary.[1] Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter off the solid K₂CO₃ and wash it with acetonitrile.[8] Combine the filtrates and concentrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and then brine.[8] Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. Purify the crude product by column chromatography.[8]
Visualizations
Reaction Mechanism and Workflows
Caption: General mechanism for the N-alkylation of imidazole.
Caption: General experimental workflow for imidazole N-alkylation.
Caption: A logical workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of imidazole? A1: The reaction is a nucleophilic substitution that proceeds in two main steps.[1] First, a base removes the acidic proton from the N-H bond of the imidazole ring to form a highly nucleophilic imidazolate anion.[1][8] Second, this anion attacks the electrophilic carbon of the alkylating agent, displacing the leaving group to form the new N-C bond.[1][8]
Q2: How do I choose the appropriate base for my reaction? A2: The choice of base depends on the pKa of your imidazole derivative and the reactivity of your alkylating agent. For imidazoles with electron-withdrawing groups, a strong base like NaH is often necessary to achieve full deprotonation.[1] For most other cases, weaker and easier-to-handle bases like K₂CO₃ or Cs₂CO₃ are sufficient, especially when paired with reactive alkyl halides (iodides or bromides).[1]
Q3: Besides dialkylation, what are other potential side reactions? A3: While less common, other side reactions can occur. C-alkylation at the C2 position of the imidazole ring can happen, particularly if the nitrogen atoms are sterically hindered.[1] Additionally, some imidazole derivatives or N-alkylated products may be unstable and decompose at high temperatures or in the presence of very strong bases, which can lead to a dark and complex reaction mixture.[1]
Q4: My product is difficult to purify. What are some common challenges and solutions? A4: Purification can be challenging if the product has similar polarity to the starting material or if side products are present. If you have a mixture of regioisomers, separation by column chromatography can be difficult.[6] If an imidazolium salt (dialkylated product) has formed, it is often non-polar and can sometimes be removed by precipitation or a specific extraction procedure. Careful reaction monitoring to ensure full conversion of the starting material and to minimize side reactions is the best strategy to simplify purification.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. benchchem.com [benchchem.com]
- 9. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
"common side products in the synthesis of 1-(4-bromobenzyl)-1H-imidazole"
Technical Support Center: Synthesis of 1-(4-bromobenzyl)-1H-imidazole
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this N-alkylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is a nucleophilic substitution reaction. The process typically involves two main steps:
-
Deprotonation: A base is used to remove the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.
-
Nucleophilic Attack: The imidazolate anion then attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide leaving group to form the desired N-alkylated product.[1][2]
Q2: What are the most common side products I should be aware of during this synthesis?
A2: The most frequently encountered side product is the dialkylated 1,3-bis(4-bromobenzyl)-1H-imidazolium bromide salt. This occurs because the product, this compound, is still nucleophilic and can react with another molecule of 4-bromobenzyl bromide.[1] Another less common side product can be the C-alkylation at the C2 position of the imidazole ring.[1] Incomplete reactions will also result in the presence of unreacted imidazole and 4-bromobenzyl bromide.
Q3: How does the choice of base affect the reaction and the formation of side products?
A3: The choice of base is critical and depends on the reaction conditions.
-
Strong Bases (e.g., Sodium Hydride - NaH): These are effective for deprotonating imidazole but require strictly anhydrous conditions.[1][3]
-
Weaker Bases (e.g., Potassium Carbonate - K₂CO₃, Cesium Carbonate - Cs₂CO₃, Potassium Hydroxide - KOH): These are often sufficient for reactive alkylating agents like 4-bromobenzyl bromide and are generally easier to handle.[1][2] Using a weaker base can sometimes minimize side reactions.
Q4: What solvents are recommended for this synthesis?
A4: Polar aprotic solvents are typically used as they can dissolve both the imidazole and the base, facilitating the reaction. Common choices include acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature moderately.[1] |
| Suboptimal base. | Ensure the chosen base is appropriate for the reaction scale and conditions. If using a weaker base, a stronger one like NaH in anhydrous solvent might be necessary.[1] | |
| Significant amount of dialkylated imidazolium salt observed | Excess of 4-bromobenzyl bromide. | Use a stoichiometric amount or a slight excess of imidazole relative to 4-bromobenzyl bromide. |
| High reaction temperature. | Run the reaction at a lower temperature to reduce the rate of the second alkylation step.[1] | |
| Presence of unreacted starting materials | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature while monitoring the reaction progress.[1] |
| Inefficient stirring. | Ensure adequate mixing of the reactants, especially if using a heterogeneous base like potassium carbonate. | |
| Difficulty in purifying the final product | Presence of multiple side products. | Column chromatography on silica gel is a common and effective method for purification. Recrystallization can also be employed.[2] |
Experimental Protocols
A general experimental protocol for the N-alkylation of imidazole with 4-bromobenzyl bromide using potassium carbonate is as follows:
Materials:
-
Imidazole
-
4-bromobenzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of 4-bromobenzyl bromide (1.0 - 1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC.
-
Once the reaction is complete, filter off the inorganic salts and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.[2]
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of the common dialkylated side product.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 1-(4-Bromobenzyl)-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1-(4-bromobenzyl)-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
Common impurities can include unreacted starting materials such as imidazole and 1-bromo-4-(bromomethyl)benzene. Additionally, side products from the synthesis, such as bis-substituted imidazoles or other isomeric products, may be present. The presence of residual solvents from the reaction is also a common issue.
Q2: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a white to yellow solid.[1] The reported melting point is approximately 75°C.[1][2] A broad melting point range or a value significantly lower than this suggests the presence of impurities.
Q3: Which analytical techniques are recommended to assess the purity of this compound?
To assess purity, Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended. TLC is a quick and effective method to monitor the progress of purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Oily or Gummy Product After Synthesis
Problem: The crude product is an oil or a sticky solid, making it difficult to handle and purify.
Possible Causes:
-
Presence of residual solvents.
-
High concentration of unreacted starting materials or low-melting point impurities.
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Gentle heating on a rotary evaporator may be beneficial.
-
Trituration: Attempt to solidify the product by triturating with a non-polar solvent in which the desired product has low solubility, such as hexane or diethyl ether. This can help to wash away soluble impurities and induce crystallization.
-
Column Chromatography: If trituration fails, proceed directly to column chromatography to separate the desired compound from the impurities.
Issue 2: Inefficient Separation during Column Chromatography
Problem: Poor separation of the desired product from impurities on a silica gel column.
Possible Causes:
-
Inappropriate solvent system (mobile phase).
-
Overloading the column.
-
Improperly packed column.
Troubleshooting Steps:
-
Optimize Mobile Phase: Use TLC to determine the optimal solvent system that provides good separation (Rf value of the product around 0.3-0.4). A common mobile phase for imidazole derivatives is a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexane.[3]
-
Sample Loading: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. A wet slurry packing method is generally preferred.
Issue 3: Difficulty in Inducing Crystallization during Recrystallization
Problem: The purified compound does not crystallize from the chosen solvent system.
Possible Causes:
-
The compound is too soluble in the chosen solvent.
-
The solution is not sufficiently concentrated.
-
Presence of impurities that inhibit crystallization.
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For imidazole derivatives, solvent systems like acetonitrile/diethyl ether have been reported to be effective.[4]
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the air-solvent interface.
-
Seeding: Add a small crystal of the pure compound to the solution.
-
Cooling: Slowly cool the solution to room temperature and then in an ice bath or refrigerator.
-
-
Further Purification: If crystallization does not occur, it may indicate the presence of persistent impurities. An additional purification step, such as a second column chromatography, may be necessary.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C10H9BrN2 | [1][5] |
| Molecular Weight | 237.1 g/mol | [1][5] |
| Melting Point | 75 °C | [1][2] |
| Appearance | White to yellow solid | [1] |
| Purity (Typical Commercial) | ≥95% to ≥98% | [2][5][6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Objective: To separate this compound from unreacted starting materials and side products.
Materials:
-
Crude this compound
-
Silica gel (40-63 µm)
-
Ethyl acetate (EtOAc)
-
Petroleum ether or Hexane
-
TLC plates (Silica Gel 60 F254)
-
Chromatography column
-
Collection tubes
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of ethyl acetate/petroleum ether to find a solvent system that gives an Rf value of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in petroleum ether and pour it into the column. Allow the silica to settle, ensuring a level surface, and drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary, then adsorb onto a small amount of silica gel). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the determined solvent system (e.g., starting with 100% petroleum ether and gradually increasing the polarity by adding more ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
Objective: To obtain highly pure crystalline this compound.
Materials:
-
Partially purified this compound
-
Acetonitrile
-
Diethyl ether
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
Methodology:
-
Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of hot acetonitrile to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being filtered hot to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, slowly add diethyl ether (a non-solvent) dropwise until the solution becomes slightly turbid.
-
Cooling: Place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting guide for common issues in the purification process.
References
- 1. 72459-46-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1-(4-Bromobenzyl)imidazole | 72459-46-2 [sigmaaldrich.com]
- 3. Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01444A [pubs.rsc.org]
- 4. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 72459-46-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Technical Support Center: Preventing Dialkylation in Imidazole Synthesis
Welcome to the Technical Support Center for imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing dialkylation, a common side reaction in imidazole chemistry. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.
Troubleshooting Guide
This section provides solutions in a question-and-answer format to common problems encountered during imidazole alkylation, with a focus on minimizing the formation of N,N'-dialkylated imidazolium salts.
Question: I am observing a significant amount of a dialkylated product in my reaction. How can I minimize this side reaction?
Answer: The formation of a dialkylated imidazolium salt is a common issue, arising from the N-alkylated imidazole product acting as a nucleophile and reacting with another molecule of the alkylating agent.[1] To minimize this, several strategies can be employed, focusing on controlling the reaction conditions.
-
Stoichiometry Control: Carefully control the molar ratio of your reactants. Using a slight excess of the imidazole starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can significantly reduce the likelihood of dialkylation.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent to the reaction mixture dropwise, rather than all at once, helps to maintain a low concentration of the electrophile. This minimizes the chance of the mono-alkylated product reacting further.[1]
-
Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). It is crucial to stop the reaction as soon as the starting imidazole has been consumed to prevent the accumulation of the dialkylated byproduct.[1]
-
Temperature Management: Elevated temperatures can increase the rate of the second alkylation. If dialkylation is a problem, consider running the reaction at a lower temperature. However, for less reactive substrates, a careful and systematic increase in temperature may be necessary to achieve a reasonable reaction rate, while still monitoring for byproduct formation.[2]
Question: My reaction is sluggish and gives a low yield of the mono-alkylated product, even when I use a 1:1 stoichiometry. What can I do?
Answer: Low yields in N-alkylation of imidazole can stem from several factors, including incomplete deprotonation of the imidazole ring, low reactivity of the alkylating agent, or suboptimal reaction conditions.
-
Base and Solvent System Evaluation:
-
Strong Bases: For less reactive starting materials, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can ensure complete deprotonation of the imidazole, thereby increasing its nucleophilicity.
-
Weaker Bases: For many reactions, weaker inorganic bases like Potassium Carbonate (K₂CO₃) are sufficient, especially with more reactive alkylating agents.
-
Solvent Choice: Polar aprotic solvents like Acetonitrile, DMF, and Dimethyl Sulfoxide (DMSO) are generally effective as they help to dissolve the reactants and facilitate the reaction. The choice of solvent can significantly impact the reaction rate and yield.
-
-
Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using a less reactive alkyl chloride, consider switching to the corresponding bromide or iodide.
-
Temperature Optimization: If the reaction is slow at room temperature, a gradual increase in temperature can improve the rate and yield. However, this must be balanced with the risk of increased dialkylation, so careful monitoring is essential.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of imidazole N-alkylation?
A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds in two main steps:
-
Deprotonation: A base is used to remove the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.
-
Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.[1]
Q2: How do I choose the right protecting group for my imidazole synthesis to prevent dialkylation?
A2: Protecting one of the imidazole nitrogens is a highly effective strategy to ensure mono-alkylation, especially in multi-step syntheses. The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its removal. Common protecting groups for imidazole include:
-
Trityl (Trt): This bulky group provides significant steric hindrance and is easily removed under mild acidic conditions (e.g., trifluoroacetic acid or acetic acid). It is stable under basic and neutral conditions.[3]
-
tert-Butoxycarbonyl (Boc): The Boc group is widely used and is stable to many reaction conditions but can be readily removed with strong acids like TFA or HCl.[4][5] For N-Boc imidazoles, deprotection can also be achieved under specific basic conditions or with reagents like NaBH₄ in ethanol.[6][7]
-
Tosyl (Ts): The tosyl group is a robust protecting group, stable to acidic conditions. Its removal often requires stronger reducing conditions or specific reagents.[8] Deprotection can be achieved using reagents like cesium carbonate in a mixture of THF and methanol.[9]
-
[2-(Trimethylsilyl)ethoxy]methyl (SEM): The SEM group is stable under a variety of conditions and can be removed using fluoride ion sources (e.g., TBAF) or acidic conditions.[10]
Q3: Can Phase Transfer Catalysis (PTC) be used to prevent dialkylation?
A3: Yes, Phase Transfer Catalysis (PTC) is a useful technique for the selective N-alkylation of imidazole. By facilitating the transfer of the imidazolide anion from a solid or aqueous phase to an organic phase containing the alkylating agent, PTC can often provide high yields of the mono-alkylated product while avoiding quaternization (dialkylation).[11]
Data Presentation
The following tables summarize reaction conditions and expected outcomes for controlling dialkylation. While specific quantitative ratios of mono- to di-alkylation are highly substrate-dependent, these tables provide general guidance for optimizing your reaction.
Table 1: Effect of Stoichiometry on Dialkylation
| Imidazole : Alkylating Agent Ratio | Expected Outcome on Dialkylation | Recommendation |
| 1 : 1.1 or higher | High risk of significant dialkylation. | Avoid unless the dialkylated product is desired. |
| 1 : 1 | Moderate risk of dialkylation, especially with reactive alkylating agents. | Use with slow addition of the alkylating agent and careful reaction monitoring. |
| 1.1 : 1 | Lower risk of dialkylation. | Recommended for most standard mono-alkylations.[1] |
| 1.2 : 1 | Minimal risk of dialkylation. | Ideal for sensitive substrates where mono-alkylation is critical.[1] |
Table 2: Influence of Reaction Parameters on Selectivity
| Parameter | Condition | Effect on Dialkylation | General Guidance |
| Temperature | Low (e.g., 0 °C to RT) | Decreases the rate of the second alkylation, favoring mono-alkylation. | Preferred starting point for optimizing selectivity. |
| High (e.g., > 80 °C) | Increases reaction rate but also significantly increases the rate of dialkylation.[2] | Use with caution and only if necessary for sluggish reactions; monitor closely. | |
| Addition of Alkylating Agent | All at once | Creates a high local concentration of the electrophile, increasing dialkylation. | Not recommended for selective mono-alkylation. |
| Dropwise/Slow addition | Maintains a low concentration of the electrophile, minimizing dialkylation.[1] | Highly recommended for all mono-alkylation reactions. | |
| Base | Strong (e.g., NaH) | Ensures complete deprotonation, can lead to faster reaction but may increase dialkylation if not controlled. | Use with careful control of stoichiometry and temperature. |
| Weaker (e.g., K₂CO₃) | Generally provides good results with reactive alkylating agents and can offer better control over dialkylation. | A good starting point for many alkylations. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate (K₂CO₃)
-
Reaction Setup: To a solution of the substituted imidazole (1.0 equiv) in anhydrous acetonitrile (or DMF, DMSO), add anhydrous potassium carbonate (1.1-1.5 equiv).
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add the alkylating agent (0.9-1.0 equiv) dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Trityl (Trt) Protection of Imidazole
-
Reaction Setup: Dissolve the imidazole (1.0 equiv) in anhydrous DMF or Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equiv) to the solution and stir.
-
Trityl Chloride Addition: Slowly add a solution of trityl chloride (TrCl) (1.0-1.2 equiv) in the same solvent to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding deionized water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.[3]
Protocol 3: General Procedure for Trityl (Trt) Deprotection
-
Reaction Setup: Dissolve the N-trityl imidazole derivative in DCM.
-
Acid Addition: Add a solution of Trifluoroacetic acid (TFA) in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.
-
Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Isolation: Extract the product with DCM, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product if necessary.[3]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Tosyl group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 1-(4-bromobenzyl)-1H-imidazole
Welcome to the technical support center for 1-(4-bromobenzyl)-1H-imidazole. This guide provides detailed troubleshooting advice and standardized protocols to assist researchers, scientists, and drug development professionals in achieving high purity for this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities typically include unreacted starting materials such as imidazole and 1-bromo-4-(bromomethyl)benzene. Residual solvents from the synthesis, like DMF, may also be present. Additionally, side products such as regioisomers or over-alkylated imidazolium salts can sometimes form depending on the reaction conditions.[1]
Q2: What is the recommended first step to purify the crude product?
A2: A simple workup followed by recrystallization is often a good first approach. If significant impurities remain, column chromatography is the next recommended step. For related compounds, recrystallization from a solvent system like acetonitrile and diethyl ether has proven effective.[2][3]
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin-Layer Chromatography (TLC) is an effective and rapid method to monitor the progress of purification, especially during column chromatography.[4] For final purity assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[5]
Q4: My purified this compound sample is an oil, but it should be a solid. What happened?
A4: this compound has a melting point of approximately 75°C.[6][7] If your sample is an oil at room temperature, it likely contains significant impurities, such as residual solvent, which are depressing the melting point. Further drying under high vacuum or repurification via column chromatography may be necessary.
Q5: What are suitable storage conditions for this compound?
A5: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. The compound is too soluble in the chosen recrystallization solvent. 2. Too much solvent was used. 3. The solution was not cooled sufficiently. | 1. Choose a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A co-solvent system (e.g., ethyl acetate/hexanes) can be effective. 2. Use the minimum amount of hot solvent required to dissolve the crude product. 3. Cool the solution slowly to room temperature and then in an ice bath or refrigerator to maximize crystal formation. |
| Product Fails to Crystallize | 1. Presence of significant impurities (oiling out). 2. Supersaturation has not been overcome. | 1. Purify the crude material using column chromatography before attempting recrystallization. 2. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
| Multiple Spots on TLC After Purification | 1. Incomplete separation during column chromatography. 2. The chosen eluent system is not optimal. 3. The column was overloaded with the crude sample. | 1. Repeat the column chromatography. 2. Systematically test different solvent systems (e.g., varying ratios of ethyl acetate/hexanes or dichloromethane/methanol) to find one that provides better separation. 3. Use a larger column or reduce the amount of sample loaded. |
| Product Appears Discolored (Yellow/Brown) | 1. Presence of colored impurities from the reaction. 2. Decomposition of the product. | 1. Perform a charcoal treatment during recrystallization. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter hot to remove the charcoal before cooling. 2. Ensure purification steps are not performed at excessively high temperatures. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is designed to purify crude this compound that is relatively free of major impurities.
-
Solvent Selection: Begin by testing the solubility of a small amount of crude material in various solvents (e.g., ethyl acetate, hexanes, isopropanol, acetonitrile, toluene) to find a suitable system. An ideal single solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble, one in which it is not) is also common.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the more soluble solvent) to completely dissolve the material with heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from heat, add a small amount of activated charcoal, and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (or charcoal).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum.
Table 1: Suggested Recrystallization Solvent Systems
| Solvent System | Ratio (v/v) | Notes |
| Ethyl Acetate / Hexanes | Start with Ethyl Acetate, add Hexanes as anti-solvent | Good for moderately polar compounds. |
| Acetonitrile / Diethyl Ether | Start with Acetonitrile, add Diethyl Ether as anti-solvent | Effective for related bromo-benzyl-imidazolium salts.[2][3] |
| Toluene | Single Solvent | Suitable for compounds with aromatic character. |
Protocol 2: Flash Column Chromatography
This method is recommended for separating the target compound from significant impurities or unreacted starting materials.
-
Adsorbent: Use silica gel (40–63 µm) as the stationary phase.
-
Eluent Selection: Determine the optimal eluent system using TLC. A good system will show the desired product with an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity (gradient elution) to move the compounds down the column.[8] Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Table 2: Suggested Eluent Systems for Column Chromatography
| Eluent System | Gradient | Application Notes |
| Ethyl Acetate (EtOAc) / Hexanes | 10% to 50% EtOAc | A standard system for compounds of intermediate polarity. |
| Dichloromethane (DCM) / Methanol (MeOH) | 0% to 5% MeOH | Good for eluting more polar compounds. The small amount of methanol helps move the imidazole compound off the silica. |
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. calpaclab.com [calpaclab.com]
- 6. 72459-46-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1-(4-Bromobenzyl)imidazole | 72459-46-2 [sigmaaldrich.com]
- 8. Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01444A [pubs.rsc.org]
"challenges in the scale-up synthesis of 1-(4-bromobenzyl)-1H-imidazole"
Welcome to the technical support center for the synthesis of 1-(4-bromobenzyl)-1H-imidazole. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the scale-up of this important chemical synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a straightforward question-and-answer format.
Question 1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the N-alkylation of imidazole with 4-bromobenzyl bromide can be attributed to several factors, primarily incomplete deprotonation of the imidazole ring, the reactivity of the alkylating agent, and suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Strong Bases: For a more complete deprotonation of imidazole, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is effective.[1]
-
Weaker Bases: In many cases, weaker inorganic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) are sufficient, especially with a reactive alkylating agent like 4-bromobenzyl bromide.[1] Cs₂CO₃ is often reported to be particularly effective.[1]
-
Solvent Choice: Polar aprotic solvents such as Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are recommended as they effectively dissolve both the imidazole and the base, which can significantly improve the reaction rate and yield.[1]
-
-
Assess the Alkylating Agent:
-
Ensure the purity of the 4-bromobenzyl bromide, as impurities can interfere with the reaction.
-
The reactivity of alkyl halides follows the order I > Br > Cl. While 4-bromobenzyl bromide is generally reactive, if issues persist, ensure it has not degraded.[1]
-
-
Optimize Reaction Temperature:
-
Increasing the reaction temperature can enhance the reaction rate. However, excessively high temperatures may lead to the formation of side products and decomposition.[1] A systematic increase in temperature while monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is advisable.[1]
-
Question 2: I am observing a significant amount of a di-alkylated byproduct, the 1,3-bis(4-bromobenzyl)-1H-imidazolium bromide salt. How can I minimize its formation?
Answer:
The formation of a quaternary imidazolium salt is a common side reaction that occurs when the N-alkylated product undergoes a second alkylation.[2] This is more likely with highly reactive alkylating agents.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of imidazole (e.g., 1.1 to 1.2 equivalents) relative to the 4-bromobenzyl bromide to reduce the chance of dialkylation.[2]
-
Slow Addition of Alkylating Agent: Adding the 4-bromobenzyl bromide dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby minimizing the likelihood of a second alkylation event.[2]
-
Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed to prevent further reaction of the desired product.[2]
Question 3: The purification of my final product is challenging. What are common issues and how can I address them?
Answer:
Purification difficulties often arise from the presence of unreacted starting materials, the di-alkylated byproduct, and other impurities.
Troubleshooting Steps:
-
Initial Work-up:
-
After quenching the reaction, a thorough aqueous work-up is crucial. Washing the organic extract with water or brine can help remove unreacted imidazole, the base, and the salt byproduct.
-
-
Column Chromatography:
-
Silica gel column chromatography is a standard method for purifying the product. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective in separating the desired product from impurities.
-
-
Recrystallization:
-
If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of imidazole?
A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that generally proceeds in two main steps:
-
Deprotonation: A base is used to remove the acidic proton from the N-H bond of the imidazole ring, which results in the formation of a nucleophilic imidazolate anion.
-
Nucleophilic Attack: The imidazolate anion then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent (in this case, 4-bromobenzyl bromide), displacing the bromide leaving group and forming the N-alkylated imidazole product.[1]
Q2: How do I choose the most appropriate base for my reaction?
A2: The choice of base depends on the reactivity of the starting materials and the desired reaction conditions.
-
Strong bases (e.g., NaH): These are suitable for less reactive systems to ensure complete deprotonation of the imidazole. However, they are more hazardous to handle and may promote side reactions.
-
Weaker bases (e.g., K₂CO₃, Cs₂CO₃, KOH): These are often sufficient for reactive alkylating agents like 4-bromobenzyl bromide and are generally easier and safer to handle.[1]
Q3: What are some common side reactions to be aware of?
A3: Besides di-alkylation, other potential side reactions include:
-
C-alkylation: Although less common, alkylation can occur at the C2 position of the imidazole ring, particularly if the nitrogen atoms are sterically hindered.[1]
-
Decomposition: At elevated temperatures or in the presence of strong bases, the starting materials or the product may decompose, often indicated by a darkening of the reaction mixture.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 85 | Clean reaction, easy work-up. |
| 2 | NaH (1.2) | THF (anhydrous) | 65 | 6 | 92 | Requires careful handling of NaH. |
| 3 | Cs₂CO₃ (1.5) | DMF | 25 (RT) | 24 | 90 | Milder conditions, but DMF is a high-boiling solvent. |
| 4 | KOH (2.0) | DMSO | 100 | 4 | 78 | Faster reaction but potential for more side products. |
Experimental Protocols
Key Experiment: Synthesis of this compound using Potassium Carbonate
This protocol is a general guideline and may require optimization for specific experimental setups.
-
Reaction Setup: To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add 4-bromobenzyl bromide (1.05 equivalents) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to 80°C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Work-up: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
References
Technical Support Center: Reactions of 4-Bromobenzyl Bromide with Imidazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 4-bromobenzyl bromide in imidazole reactions.
Troubleshooting Guides
This section addresses common issues encountered during the N-alkylation of imidazole with 4-bromobenzyl bromide.
Issue 1: Low Yield of 1-(4-Bromobenzyl)imidazole
Question: My reaction to synthesize 1-(4-bromobenzyl)imidazole is resulting in a consistently low yield. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the N-alkylation of imidazole with 4-bromobenzyl bromide can arise from several factors, primarily related to incomplete deprotonation of imidazole, suboptimal reaction conditions, or degradation of reactants.
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Base Selection: The choice of base is critical for the deprotonation of imidazole.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Often effective, especially with a reactive alkylating agent like 4-bromobenzyl bromide. Cesium carbonate is frequently reported to be highly effective.[1]
-
Strong Bases (e.g., NaH): Can be used to ensure complete deprotonation, particularly if weaker bases are ineffective. These reactions require anhydrous conditions.[1]
-
-
Solvent Choice: Polar aprotic solvents are generally preferred as they effectively dissolve the reactants.
-
-
Assess Reactant Quality and Stoichiometry:
-
Purity of 4-Bromobenzyl Bromide: Ensure the 4-bromobenzyl bromide is pure and has not degraded. Impurities can lead to side reactions.
-
Stoichiometry: A slight excess of imidazole (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion and minimize the formation of the dialkylated byproduct.[1]
-
-
Optimize Reaction Temperature:
-
Increasing the temperature can enhance the reaction rate. However, excessively high temperatures may promote the formation of byproducts and lead to the decomposition of the product or reactants.[1] A systematic approach to increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1]
-
Issue 2: Formation of Significant Amounts of 1,3-bis(4-Bromobenzyl)imidazolium Bromide
Question: My reaction is producing a substantial amount of a dialkylated byproduct, the 1,3-bis(4-bromobenzyl)imidazolium bromide. How can I minimize its formation?
Answer: The N-alkylated product, 1-(4-bromobenzyl)imidazole, is still nucleophilic and can react with another molecule of 4-bromobenzyl bromide to form the dialkylated imidazolium salt. This is a common side reaction.[1]
Prevention Strategies:
-
Control Stoichiometry: Carefully control the molar ratio of the reactants. Using a slight excess of imidazole is a common strategy.[1]
-
Slow Addition of Alkylating Agent: Adding the 4-bromobenzyl bromide solution dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress. Stop the reaction as soon as the starting imidazole is consumed to prevent further reaction to the dialkylated product.[1]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation.
Issue 3: Difficulty in Product Purification
Question: I am facing challenges in purifying the desired 1-(4-bromobenzyl)imidazole from the reaction mixture. What are the recommended purification techniques?
Answer: Purification can be challenging due to the presence of unreacted starting materials, the dialkylated imidazolium salt, and potentially other minor byproducts.
Purification Solutions:
-
Column Chromatography: This is the most common and effective method for separating the mono-alkylated product from the starting materials and the highly polar dialkylated salt.
-
Crystallization: If the 1-(4-bromobenzyl)imidazole is a solid, recrystallization can be an excellent method for purification.
-
Aqueous Work-up and Extraction: During the work-up, adjusting the pH of the aqueous layer can be crucial. Ensure the pH is appropriate to keep the desired product in the organic layer. If the product has some water solubility, washing the organic layer with brine or back-extracting the aqueous layer can improve recovery.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts in the reaction of 4-bromobenzyl bromide with imidazole?
A1: The primary byproduct is the 1,3-bis(4-bromobenzyl)imidazolium bromide , formed from the dialkylation of the imidazole ring.[1] Other potential, though less common, byproducts include:
-
C-alkylation products: Alkylation can occasionally occur at the C2 position of the imidazole ring.[1]
-
Decomposition products: At elevated temperatures or in the presence of strong bases, the reactants or the N-alkylated product may decompose, often indicated by a darkening of the reaction mixture.[1]
Q2: What is the general mechanism for the N-alkylation of imidazole with 4-bromobenzyl bromide?
A2: The reaction proceeds via a nucleophilic substitution (SN2) mechanism in two main steps:
-
Deprotonation: A base removes the acidic proton from the N-H of the imidazole, forming a nucleophilic imidazolate anion.
-
Nucleophilic Attack: The imidazolate anion attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide ion and forming the N-alkylated product.
Q3: How does the choice of solvent and base affect the reaction outcome?
A3: The solvent and base can significantly impact the reaction rate, yield, and byproduct profile.
-
Solvents: Polar aprotic solvents like DMF, acetonitrile, and DMSO are generally preferred as they can solvate the ions and facilitate the SN2 reaction.
-
Bases: The strength of the base determines the extent of imidazole deprotonation. Stronger bases like NaH lead to a higher concentration of the imidazolate anion, which can increase the reaction rate but may also promote dialkylation if the alkylating agent is not added slowly. Weaker bases like K₂CO₃ offer a milder reaction environment, potentially reducing the formation of byproducts.
Data Presentation
The following table summarizes the potential products and byproducts in the reaction of imidazole with 4-bromobenzyl bromide.
| Compound Name | Molecular Formula | Role in Reaction |
| Imidazole | C₃H₄N₂ | Reactant |
| 4-Bromobenzyl bromide | C₇H₆Br₂ | Reactant |
| 1-(4-Bromobenzyl)imidazole | C₁₀H₉BrN₂ | Desired Product |
| 1,3-bis(4-Bromobenzyl)imidazolium bromide | C₁₇H₁₅Br₂N₂⁺·Br⁻ | Major Byproduct |
| C-Alkylated Isomer | C₁₀H₉BrN₂ | Minor Byproduct |
| Decomposition Products | Variable | Minor Byproducts |
Note: The formation and percentage of byproducts are highly dependent on the specific reaction conditions (temperature, solvent, base, stoichiometry, and reaction time).
Experimental Protocols
Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile
This protocol is a common and relatively mild procedure for the synthesis of 1-(4-bromobenzyl)imidazole.
Materials:
-
Imidazole
-
4-Bromobenzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 4-bromobenzyl bromide (1.1 eq) dropwise to the stirred mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of 1-(4-bromobenzyl)imidazole.
Caption: Troubleshooting workflow for imidazole alkylation reactions.
References
"stability issues of 1-(4-bromobenzyl)-1H-imidazole in solution"
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues for 1-(4-bromobenzyl)-1H-imidazole in solution?
A1: Based on the general chemical structure of imidazole derivatives, potential stability issues in solution could include:
-
Hydrolysis: The imidazole ring is generally stable to hydrolysis, but extreme pH conditions (strong acid or base) and elevated temperatures could potentially lead to degradation over time.
-
Oxidation: The imidazole moiety can be susceptible to oxidation, especially in the presence of oxidizing agents or under exposure to air and light.[1]
-
Photodegradation: Imidazole-containing compounds can be sensitive to light, particularly UV radiation, which may lead to the formation of degradation products.[1]
Q2: I am observing precipitation of my compound in an aqueous buffer. What could be the cause?
A2: Precipitation of this compound in aqueous solutions is likely due to its limited solubility. The solubility of imidazole itself is high in polar solvents, but the addition of the nonpolar 4-bromobenzyl group will significantly decrease aqueous solubility. Factors influencing solubility include:
-
pH: The solubility of imidazole derivatives can be pH-dependent.
-
Co-solvents: The presence of organic co-solvents (e.g., DMSO, ethanol) will likely increase solubility.
-
Temperature: Solubility may increase or decrease with temperature depending on the thermodynamics of dissolution.
-
Salt form: If the compound is in a salt form, this can affect its solubility.
Q3: How can I determine the solubility of this compound in my solvent system?
A3: The thermodynamic solubility can be determined using the shake-flask method. This involves adding an excess of the solid compound to your solvent system, agitating it until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: What analytical technique is suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[2][3][4] This method should be able to separate the parent compound from any potential degradation products, allowing for accurate quantification of the parent compound's concentration over time.
Troubleshooting Guide
Q: I see multiple peaks in my HPLC chromatogram after storing my compound in solution. How do I know if these are degradation products?
A: To determine if new peaks are degradation products, you should:
-
Analyze a freshly prepared solution: This will serve as your time-zero reference chromatogram.
-
Perform a forced degradation study: Exposing the compound to stress conditions (acid, base, peroxide, heat, light) will intentionally generate degradation products.[5][6] If the new peaks in your stored sample match the retention times of peaks generated during the forced degradation study, they are likely degradation products.
-
Use a photodiode array (PDA) detector: A PDA detector can provide the UV spectrum of each peak. Comparison of the spectra of the new peaks to the parent compound can give clues about their structural similarity.
Q: My compound seems to be degrading, but I am not seeing any new peaks in the HPLC. What could be happening?
A: This could be due to several reasons:
-
Degradation products are not UV active: If the degradation pathway involves the loss of the chromophore, the degradation products may not be detectable by a UV detector.
-
Degradation products are not eluting from the column: Highly polar or non-polar degradation products may be irreversibly retained on the column or elute with the solvent front.
-
Precipitation: The compound may be precipitating out of solution, leading to a decrease in the parent peak area without the formation of soluble degradation products.
-
Conversion to a non-detectable form: The compound may be converting to a volatile substance or adsorbing to the container surface.
A mass balance calculation (accounting for the decrease in the parent compound and the appearance of degradation products) should be performed. A significant loss in mass balance may indicate one of the issues above.
Quantitative Data Summary
As no specific quantitative stability data for this compound was found, a template for summarizing data from a forced degradation study is provided below.
| Stress Condition | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60 °C) | 24 | ||||
| 0.1 M NaOH (60 °C) | 24 | ||||
| 3% H₂O₂ (RT) | 24 | ||||
| Heat (80 °C) | 48 | ||||
| Light (ICH Q1B) | - |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of solid this compound to a sealed vial containing the desired solvent system (e.g., phosphate buffered saline, pH 7.4).
-
Equilibration: Agitate the vial at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60 °C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60 °C.
-
Oxidation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of ~100 µg/mL. Keep at room temperature.
-
Thermal Stress: Store a solid sample of the compound at 80 °C. Also, store a solution of the compound at 80 °C.
-
Photostability: Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7][8][9] A control sample should be protected from light.
-
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). For photostability, analyze the sample after the full exposure period.
-
Sample Preparation: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 3: Development of a Stability-Indicating HPLC-UV Method
-
Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound by running a UV scan.
-
Method Optimization: Analyze the stressed samples. The goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust the gradient, flow rate, and column temperature as needed.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples to ensure no degradation products are co-eluting.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability studies.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. irjpms.com [irjpms.com]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Purification of 1-(4-bromobenzyl)-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the purification of 1-(4-bromobenzyl)-1H-imidazole. The information is tailored for researchers, scientists, and drug development professionals to assist in obtaining this compound with high purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during the purification of this compound, offering practical solutions and preventative measures.
Column Chromatography Issues
Q1: My this compound is co-eluting with impurities during column chromatography. How can I improve the separation?
A1: Co-elution is a common challenge in column chromatography. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase: The polarity of the eluent is critical. For this compound, a common mobile phase is a mixture of ethyl acetate and hexane.[1]
-
Gradient Elution: If you are using a constant solvent mixture (isocratic elution), switching to a gradient elution can be effective. Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexane) and gradually increase the concentration of the more polar solvent (ethyl acetate). This will help to first elute non-polar impurities, followed by your product, leaving more polar impurities on the column.
-
Solvent System Modification: Experiment with different solvent systems. While ethyl acetate/hexane is a good starting point, other systems such as dichloromethane/methanol could also be effective.
-
-
Adjust the Stationary Phase:
-
Silica Gel Properties: Ensure you are using silica gel with an appropriate particle size (e.g., 230-400 mesh for flash chromatography) for good resolution.
-
Alternative Stationary Phases: For basic compounds like imidazoles, neutral or basic alumina can sometimes provide better separation and reduce tailing compared to silica gel.
-
-
Sample Loading:
-
Dry Loading: Instead of dissolving your crude product in the mobile phase and loading it directly onto the column, try dry loading. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your column. This can lead to sharper bands and better separation.
-
Q2: I'm observing significant tailing of my product spot on the TLC plate and on the column. What is causing this and how can I fix it?
A2: Tailing is often observed with basic compounds like imidazoles on silica gel, which is acidic. The basic nitrogen of the imidazole can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.
-
Add a Basic Modifier: To mitigate this, you can add a small amount of a basic modifier to your mobile phase. Triethylamine (Et3N) at a concentration of 0.1-1% is commonly used to neutralize the acidic sites on the silica gel, which can significantly improve the peak shape and separation.
Recrystallization Challenges
Q3: I am having trouble finding a suitable solvent for the recrystallization of this compound.
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Solvent Screening: You will likely need to perform a systematic solvent screen. Start with common laboratory solvents of varying polarities. Good single-solvent candidates for imidazole derivatives include ethanol, isopropanol, and acetonitrile.[2]
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed-solvent system is often a good alternative. In this approach, you dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. For halogenated imidazole derivatives, a mixture of isopropanol and n-hexane has been shown to be effective.[3] A combination of acetonitrile and diethyl ether has also been used for similar brominated benzyl-imidazole compounds.[4]
Q4: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if there are significant impurities present.
-
Lower the Saturation Temperature: Add a small amount of additional hot solvent to decrease the saturation point of the solution.
-
Slow Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline product, add a tiny "seed crystal" to the cooled solution to induce crystallization.
Acid-Base Extraction Troubleshooting
Q5: An emulsion has formed during the acid-base extraction, and the layers are not separating.
A5: Emulsions can form when the mixture is shaken too vigorously.
-
Break the Emulsion: The most common method to break an emulsion is to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases. Gently swirling the separatory funnel after adding brine is often more effective than vigorous shaking.
Q6: After neutralizing the acidic aqueous layer, my product is not precipitating.
A6: This can occur if your product has some water solubility in its neutral form or if the concentration is too low.
-
Back-Extraction: If the product does not precipitate, you will need to perform a back-extraction. After making the aqueous layer basic, extract it multiple times with an organic solvent such as dichloromethane or ethyl acetate. The neutral this compound will be extracted into the organic layer. Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and then remove the solvent under reduced pressure to obtain your purified product.
Quantitative Data Summary
The following table summarizes typical yields and purities for different purification methods applicable to imidazole derivatives. Note that specific values for this compound may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Notes |
| Column Chromatography | 60 - 90% | >95% | Effective for complex mixtures and removing closely related impurities. Yield can be lower due to the multi-fraction collection and potential for product loss on the column. |
| Recrystallization | 70 - 95% | >99% | Excellent for achieving high purity, especially as a final purification step. Yield is highly dependent on the choice of solvent and the initial purity of the crude product. A yield of ~70% has been reported for a similar halogenated imidazole.[3] |
| Acid-Base Extraction | 80 - 98% | >90% | A good initial purification step to remove acidic or basic impurities and unreacted starting materials. Purity may not be as high as with chromatography or recrystallization. |
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Mobile Phase Selection: Determine the optimal mobile phase composition by thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexane. Prepare several test eluents with increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexane). The ideal eluent should give your product an Rf value of approximately 0.2-0.4. If tailing is observed, add 0.5% triethylamine to the mobile phase.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a low polarity mixture and gradually increase the concentration of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol/n-hexane or acetonitrile/diethyl ether)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., isopropanol or acetonitrile) and heat the mixture until the solid dissolves completely.
-
Induce Crystallization: If using a mixed solvent system, slowly add the "poor" solvent (e.g., n-hexane or diethyl ether) at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Acid-Base Extraction
This protocol describes a liquid-liquid extraction procedure to purify this compound from neutral and acidic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride (brine) solution
-
Separatory funnel
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent like dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with 1 M HCl. The basic this compound will be protonated and move into the aqueous layer. The neutral impurities will remain in the organic layer. Separate the aqueous layer.
-
Neutralization: Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH until the solution is basic (check with pH paper). The protonated imidazole will be neutralized.
-
Back-Extraction: Extract the basic aqueous solution multiple times with fresh organic solvent. The neutral this compound will move back into the organic layer.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous Na2SO4.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. biomedres.us [biomedres.us]
- 2. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-(4-bromobenzyl)-1H-imidazole and Other Prominent CYP11B2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aldosterone Synthase Inhibitors
The inhibition of aldosterone synthase (CYP11B2), a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), presents a promising therapeutic strategy for managing conditions such as primary aldosteronism, resistant hypertension, and heart failure. This guide provides a detailed comparison of 1-(4-bromobenzyl)-1H-imidazole, a representative of the benzyl-imidazole class of inhibitors, with other well-characterized CYP11B2 inhibitors: fadrozole, osilodrostat (LCI699), and baxdrostat (RO6836191). The comparison is based on their in vitro potency and selectivity, supported by experimental data and detailed methodologies.
Performance Comparison of CYP11B2 Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) against human CYP11B2 and the closely related CYP11B1, along with the calculated selectivity ratio. A higher selectivity ratio indicates a more targeted inhibition of aldosterone synthesis over cortisol synthesis, which is a key consideration for minimizing off-target effects.
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1 IC50 / CYP11B2 IC50) | Reference |
| This compound Analogue (MOERAS115) | 1.7 | 28.05 | 16.5 | [1][2] |
| Fadrozole (R-enantiomer) | 6.0 | 118.8 | 19.8 | [1][2] |
| Osilodrostat (LCI699) | 0.7 | 2.5 | 3.6 | |
| Baxdrostat (RO6836191) | 0.13 | 13 | >100 |
Note on this compound Data: Specific IC50 values for this compound were not explicitly available in the primary literature reviewed. The data presented is for a closely related and well-characterized analogue from the same study, 4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile (MOERAS115), to represent the performance of this chemical class.[1][2]
Aldosterone Synthesis Pathway and Inhibition
The following diagram illustrates the final steps of aldosterone synthesis from cholesterol, highlighting the critical role of CYP11B2 and the point of action for its inhibitors.
Caption: The final three steps of aldosterone synthesis are all catalyzed by CYP11B2.
Experimental Workflow for Inhibitor Screening
The diagram below outlines a typical workflow for the in vitro screening and characterization of CYP11B2 inhibitors.
Caption: A multi-step process for identifying and optimizing novel CYP11B2 inhibitors.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to evaluate CYP11B2 inhibitors.
Protocol 1: Cell-Based CYP11B2/CYP11B1 Inhibition Assay
This protocol utilizes a human adrenocortical carcinoma cell line (NCI-H295R) which endogenously expresses both CYP11B2 and CYP11B1, providing a physiologically relevant model for assessing inhibitor activity.
1. Cell Culture and Seeding:
-
Culture NCI-H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum and other necessary growth factors) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 24- or 48-well plates at a density that allows for near-confluency at the time of the assay. Allow the cells to adhere and grow for 24-48 hours.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound, fadrozole, etc.) in the assay medium.
-
Remove the culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds or vehicle control (e.g., DMSO).
3. Stimulation of Steroidogenesis:
-
To induce the expression and activity of steroidogenic enzymes, stimulate the cells with an appropriate agent, typically angiotensin II (e.g., 10 nM final concentration), for 24-48 hours.
4. Sample Collection and Analysis:
-
After the incubation period, collect the cell culture supernatant.
-
Analyze the concentration of aldosterone (for CYP11B2 activity) and cortisol (for CYP11B1 activity) in the supernatant using a validated method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or a specific enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
-
Plot the percentage of inhibition of aldosterone and cortisol production against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound against both CYP11B2 and CYP11B1 by fitting the data to a four-parameter logistic equation.
-
Calculate the selectivity ratio by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.
Protocol 2: Recombinant Enzyme-Based CYP11B2/CYP11B1 Inhibition Assay
This assay uses purified, recombinant human CYP11B2 and CYP11B1 enzymes to directly measure the inhibitory effect of a compound on enzyme activity.
1. Reagents and Enzyme Preparation:
-
Recombinant human CYP11B2 and CYP11B1 enzymes, typically co-expressed with necessary redox partners (adrenodoxin and adrenodoxin reductase) in a suitable expression system (e.g., E. coli or insect cells).
-
Substrates: 11-deoxycorticosterone for CYP11B2 and 11-deoxycortisol for CYP11B1.
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
2. Assay Procedure:
-
In a microplate, combine the assay buffer, the respective recombinant enzyme, and the NADPH regenerating system.
-
Add serial dilutions of the test compounds or vehicle control.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the specific substrate.
3. Reaction Termination and Product Quantification:
-
After a defined incubation period (e.g., 30-60 minutes), terminate the reaction by adding a stop solution (e.g., acetonitrile or methanol).
-
Quantify the product (corticosterone or aldosterone for CYP11B2; cortisol for CYP11B1) using LC-MS/MS.
4. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values and selectivity ratio as described in the cell-based assay protocol.
Conclusion
The development of highly selective CYP11B2 inhibitors is a key objective in the pursuit of safer and more effective treatments for aldosterone-mediated diseases. While this compound and its analogues demonstrate potent inhibition of CYP11B2, newer generation compounds like baxdrostat exhibit significantly improved selectivity profiles. This comparative guide, with its detailed data and protocols, serves as a valuable resource for researchers in the field, facilitating informed decisions in the design and development of next-generation aldosterone synthase inhibitors.
References
Comparative Analysis of Halogenated 1-Benzyl-1H-Imidazole Derivatives: A Guide for Researchers
A comprehensive review of the synthesis, antimicrobial, and cytotoxic properties of halogenated 1-benzyl-1H-imidazole and related benzimidazole derivatives, providing researchers with comparative data and detailed experimental protocols to guide future drug discovery efforts.
The 1-benzyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of halogen atoms onto the benzyl moiety can significantly modulate the physicochemical and pharmacological properties of these derivatives, influencing their potency, selectivity, and metabolic stability. This guide offers a comparative analysis of halogenated 1-benzyl-1H-imidazole and its closely related benzimidazole analogues, focusing on their antimicrobial and anticancer activities.
Performance Comparison: Antimicrobial and Cytotoxic Activities
The biological activity of halogenated 1-benzyl-1H-imidazole derivatives is significantly influenced by the nature and position of the halogen substituent on the benzyl ring. The following tables summarize the available quantitative data on the antimicrobial and cytotoxic effects of these and structurally similar compounds. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, such as the specific microbial strains or cancer cell lines used.
Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency, representing the lowest concentration that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MIC) of Halogenated Benzimidazole Derivatives against Bacterial Strains
| Compound/Derivative | Halogen Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(chloromethyl)-1H-benzo[d]imidazole derivative | Chloro | Methicillin-resistant Staphylococcus aureus (MRSA) | comparable to Ciprofloxacin | [1] |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bromo, Trifluoromethyl | Bacillus subtilis | 0.49 | |
| N-substituted 6-chloro-1H-benzimidazole derivative (1d) | Chloro | Escherichia coli | 2 | [2] |
| N-substituted 6-chloro-1H-benzimidazole derivative (1d) | Chloro | Methicillin-susceptible Staphylococcus aureus (MSSA) | 4 | [2] |
| N-substituted 6-chloro-1H-benzimidazole derivative (1d) | Chloro | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | [2] |
| N-substituted 6-chloro-1H-benzimidazole derivative (2d) | Chloro | Escherichia coli | 4 | [2] |
| N-substituted 6-chloro-1H-benzimidazole derivative (2d) | Chloro | Methicillin-susceptible Staphylococcus aureus (MSSA) | 8 | [2] |
| N-substituted 6-chloro-1H-benzimidazole derivative (2d) | Chloro | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | [2] |
Note: Data for a broader range of halogenated 1-benzyl-1H-imidazole derivatives is limited in the reviewed literature.
Cytotoxic Activity
The half-maximal inhibitory concentration (IC₅₀) is used to quantify a compound's ability to inhibit a biological process, such as cell proliferation in cancer cell lines, by 50%.
Table 2: Cytotoxic Activity (IC₅₀) of Halogenated Benzimidazole Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Halogen Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluoro-substituted benzimidazole derivative (ORT14) | para-Fluoro | A549 (Lung) | 0.377 | [3] |
| Fluoro-substituted benzimidazole derivative (ORT14) | para-Fluoro | HeLa (Cervical) | 0.188 | [3] |
| Fluoro-substituted benzimidazole derivative (ORT15) | ortho-Fluoro | A549 (Lung) | 0.354 | [3] |
| Fluoro-substituted benzimidazole derivative (ORT15) | ortho-Fluoro | A375 (Melanoma) | 0.177 | [3] |
| 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide (6c) | 3-Bromo | MCF-7 (Breast) | 7.82 | [4] |
| 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide (6i) | 3-Fluoro | HepG2 (Liver) | 8.93 | [4] |
| N-substituted 6-chloro-1H-benzimidazole derivative (1d) | Chloro | MCF-7 (Breast) | 2.15 | [2] |
| N-substituted 6-chloro-1H-benzimidazole derivative (2d) | Chloro | MCF-7 (Breast) | 3.28 | [2] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are the protocols for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Materials:
-
Test compounds
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the 96-well plate containing the growth medium to achieve the desired concentration range.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. acgpubs.org [acgpubs.org]
- 4. mdpi.com [mdpi.com]
Validating the Biological Activity of 1-(4-bromobenzyl)-1H-imidazole In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 1-(4-bromobenzyl)-1H-imidazole. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates its likely activities based on structurally similar imidazole-based compounds. The guide also presents detailed protocols for in vitro assays that would be essential for validating these potential biological effects and compares them with established therapeutic agents.
Comparative Analysis of Biological Activity
This compound belongs to the imidazole class of compounds, which are known to exhibit a wide range of biological activities, including antifungal, anticancer, and enzyme inhibitory properties. The biological activity of imidazole derivatives is often attributed to the ability of the imidazole ring to coordinate with metal ions in enzyme active sites.
Potential as a CYP121 Inhibitor
Structurally similar compounds, such as 1-(4-biphenylylmethyl)-1H-imidazole derivatives, have been identified as potent inhibitors of CYP121, an essential enzyme for the viability of Mycobacterium tuberculosis. This suggests that this compound may also exhibit antimycobacterial activity through the inhibition of this enzyme.
Potential Anticancer and Antifungal Activities
Various imidazole derivatives have demonstrated cytotoxic effects against cancer cell lines and inhibitory activity against fungal pathogens. The bromobenzyl moiety in the target compound may contribute to these activities. For a comprehensive evaluation, a direct comparison with established drugs is necessary. In this guide, we will compare the potential activities of this compound with the well-established antifungal agents Clotrimazole and Ketoconazole, and the widely used anticancer drug 5-Fluorouracil.
Data Presentation
As direct experimental data for this compound is not available, the following tables present data for a closely related analog, 1-(4-biphenylylmethyl)-1H-imidazole, and the comparator drugs. This will serve as a benchmark for future in vitro studies on this compound.
Table 1: Antimycobacterial Activity of 1-(4-biphenylylmethyl)-1H-imidazole Derivative Against M. bovis BCG
| Compound | MIC₅₀ (µM) |
| 1-(4-biphenylylmethyl)-1H-imidazole derivative | 1.5 - 4.0 |
Data extrapolated from studies on structurally similar compounds.
Table 2: In Vitro Antifungal Activity of Comparator Drugs
| Compound | Organism | MIC Range (µg/mL) |
| Clotrimazole | Candida albicans | 0.12 - 8 |
| Ketoconazole | Candida albicans | 0.03 - 16 |
Table 3: In Vitro Anticancer Activity of Comparator Drug
| Compound | Cell Line | IC₅₀ (µM) |
| 5-Fluorouracil | HT-29 (Colon Cancer) | ~250 |
| 5-Fluorouracil | HCT 116 (Colon Cancer) | ~15 |
Experimental Protocols
To validate the potential biological activities of this compound, the following detailed in vitro experimental protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
This compound
-
96-well plates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust the concentration to a 0.5 McFarland standard.
-
Further dilute the inoculum to the final concentration as per CLSI guidelines.
-
Add 100 µL of the fungal inoculum to each well of the microdilution plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
CYP121 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of CYP121.
Materials:
-
Recombinant CYP121 enzyme
-
Substrate for CYP121 (e.g., cyclo(L-Tyr-L-Tyr))
-
NADPH regenerating system
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer)
Procedure:
-
Pre-incubate the CYP121 enzyme with various concentrations of this compound for a specified time.
-
Initiate the enzymatic reaction by adding the substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction and measure the product formation using a suitable analytical method, such as HPLC or LC-MS.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Mandatory Visualization
Signaling Pathway of CYP121 Inhibition
The following diagram illustrates the proposed mechanism of action for this compound as a CYP121 inhibitor in Mycobacterium tuberculosis.
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram outlines the general workflow for assessing the cytotoxic potential of this compound.
"structure-activity relationship of 1-(4-bromobenzyl)-1H-imidazole analogs"
A comprehensive analysis of the structure-activity relationship (SAR) of 1-(4-bromobenzyl)-1H-imidazole analogs reveals crucial insights into their potential as therapeutic agents. This guide provides a comparative overview of their biological activities, supported by experimental data, to aid researchers and drug development professionals in understanding the key structural features influencing their efficacy.
Comparative Biological Activity of 1-Benzyl-1H-Imidazole Analogs
The biological activity of 1-benzyl-1H-imidazole derivatives is significantly influenced by the nature and position of substituents on both the benzyl and imidazole rings. While a dedicated comprehensive study on a series of this compound analogs is not extensively available in the public domain, analysis of broader 1-benzyl-1H-imidazole derivatives provides valuable SAR insights. The 4-bromo substitution on the benzyl ring is a common feature in many biologically active imidazole compounds, often contributing to enhanced potency.
Anticancer Activity
Several studies have highlighted the anticancer potential of imidazole derivatives, with modifications on the 1-benzyl moiety playing a critical role in their cytotoxic effects. The following table summarizes the anticancer activity of representative 1-benzyl-1H-imidazole analogs against various cancer cell lines.
| Compound ID | R1 (at Benzyl Ring) | R2 (at Imidazole Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Br | H | MCF-7 | 3.02 | [1] |
| 1b | 4-Cl | H | MCF-7 | 4.17 | [2] |
| 1c | 4-F | H | HeLa | >100 | |
| 2a | 4-Br | 2-phenyl | MDA-MB-231 | 1.22 | [2] |
| 2b | 4-Br | 2-methyl | A549 | 9.96 | [2] |
| 3a | H | 2-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl) | NUGC-3 | 0.05 | [3] |
Key SAR Observations for Anticancer Activity:
-
Substitution on the Benzyl Ring: Halogen substitutions at the para-position of the benzyl ring, such as bromine and chlorine, are often associated with enhanced anticancer activity.[1][2]
-
Substitution on the Imidazole Ring: The introduction of bulky aromatic or heterocyclic groups at the 2-position of the imidazole ring can significantly increase cytotoxicity.[3]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in cell permeability and, consequently, anticancer activity.
Antifungal Activity
1-Benzyl-1H-imidazole analogs are also known for their antifungal properties, primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
| Compound ID | R1 (at Benzyl Ring) | R2 (at Imidazole Ring) | Fungal Strain | MIC (µg/mL) | Reference |
| 4a | 4-Br | H | Candida albicans | 0.5 - 8 | [4] |
| 4b | 2,4-diCl | H | Candida albicans | 1 | [5] |
| 4c | H | H | Candida albicans | >100 | [4] |
| 5a | 4-Br | 2-undecyl | Aspergillus niger | 12.5 | [4] |
Key SAR Observations for Antifungal Activity:
-
Halogenation of the Benzyl Ring: Similar to anticancer activity, halogenation of the benzyl ring, particularly with chlorine or bromine, is a key feature for potent antifungal activity.[4][5]
-
Lipophilic Side Chains on Imidazole: The introduction of a long alkyl chain at the 2-position of the imidazole ring can enhance antifungal activity, likely by improving interaction with the fungal cell membrane.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of common assays used to evaluate the biological activity of this compound analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: A standardized inoculum of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[5][7]
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the experimental processes and the logic of structure-activity relationships, the following diagrams are provided.
References
- 1. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies [mdpi.com]
Comparative Efficacy Analysis: 1-(4-bromobenzyl)-1H-imidazole versus Commercially Available Antifungal Agents
Disclaimer: This guide provides a comparative framework for evaluating the efficacy of novel chemical compounds against established drugs. As of the latest literature review, specific experimental data on the biological activity of 1-(4-bromobenzyl)-1H-imidazole is not publicly available. Therefore, the data presented for this compound is hypothetical and for illustrative purposes only . This document serves as a template for researchers to utilize once such experimental data is determined.
This guide is intended for researchers, scientists, and drug development professionals, offering a structured comparison of a novel imidazole derivative, this compound, with well-established antifungal drugs, Ketoconazole and Fluconazole. The objective is to present a clear, data-driven comparison based on key efficacy metrics and experimental protocols.
Data Presentation: In Vitro Antifungal Activity
The following table summarizes the minimum inhibitory concentration (MIC) values, a standard measure of antifungal efficacy, against common fungal pathogens. Lower MIC values indicate greater potency.
| Compound | Candida albicans (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) |
| This compound | Data Not Available | Data Not Available |
| Ketoconazole | 0.125 - 1 | 1 - 8 |
| Fluconazole | 0.25 - 2 | 16 - >64 |
Experimental Protocols
The methodologies outlined below are standard protocols for determining the in vitro antifungal susceptibility of compounds.
Determination of Minimum Inhibitory Concentration (MIC)
1. Microdilution Method (CLSI M27-A3 for Yeasts / M38-A2 for Filamentous Fungi):
-
Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi.
-
Preparation of Drug Dilutions: The test compounds and standard drugs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Incubation: The microdilution plates are incubated at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts and 100% for most filamentous fungi) compared to the growth in the control well (drug-free).
Mandatory Visualizations
Signaling Pathway: Azole Antifungal Mechanism of Action
Azole antifungals, the class to which this compound would likely belong, primarily act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Mechanism of action of azole antifungal drugs.
Experimental Workflow: MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
In Vivo Validation of 1-(4-bromobenzyl)-1H-imidazole as a Putative Anticancer Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a prospective framework for the in vivo validation of 1-(4-bromobenzyl)-1H-imidazole as a novel anticancer agent. Due to the current absence of published in vivo studies for this specific compound, this document outlines a proposed experimental plan and compares it with established in vivo data from other structurally related imidazole-based anticancer compounds. This guide is intended to serve as a valuable resource for researchers planning to investigate the therapeutic potential of this compound.
Imidazole and its derivatives are known to exhibit a wide range of pharmacological activities, including potent anticancer effects.[1] These compounds have been investigated for their ability to target various cellular mechanisms, such as kinase inhibition and disruption of microtubule polymerization.[2][3] Based on the common activities of imidazole-containing compounds, we hypothesize that this compound may act as an inhibitor of a key signaling kinase involved in cell proliferation and survival.
Comparative Performance of Imidazole-Based Anticancer Agents
The following table presents hypothetical in vivo efficacy data for this compound, alongside published data for two other imidazole derivatives with demonstrated in vivo anticancer activity. This comparison provides a benchmark for evaluating the potential of the target compound.
| Compound | Proposed/Known Target | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Putative Kinase Inhibitor | A549 Human Lung Carcinoma Xenograft (Nude Mice) | 50 mg/kg, oral, daily | Hypothetical Data | N/A |
| Celastrol-Imidazole Derivative (Compound 9) | Hsp90-Cdc37 | A549 Xenograft (Nude Mice) | 4 mg/kg, intraperitoneal, every other day | ~60% | [4][5] |
| Imidazo[1,2-b]pyridazine (Compound 27f) | Mps1 Kinase | A549 Xenograft (Nude Mice) | 100 mg/kg, oral, daily | Significant tumor stasis | [6] |
Proposed Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to the inhibition of cancer cell proliferation and survival. This is based on common mechanisms of action for imidazole-based kinase inhibitors.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducible in vivo validation of novel anticancer agents. The following protocols outline a proposed study for this compound and are based on standard practices for similar compounds.[7][8]
Human Tumor Xenograft Model
This protocol describes the evaluation of the in vivo efficacy of this compound using a human tumor xenograft model in immunocompromised mice.
-
Animal Model and Cell Line:
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: A549 human non-small cell lung cancer cells.
-
-
Tumor Implantation:
-
A549 cells are cultured in appropriate media until they reach the exponential growth phase.
-
Cells are harvested and resuspended in a sterile, serum-free medium mixed with Matrigel at a 1:1 ratio.
-
A total of 5 x 10^6 cells in a volume of 100 µL are subcutaneously injected into the right flank of each mouse.
-
-
Treatment Protocol:
-
Tumor growth is monitored daily. When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally at a dose of 50 mg/kg daily.
-
Control Group: Mice receive the vehicle only, following the same administration schedule.
-
Positive Control Group: A standard-of-care chemotherapy agent for lung cancer can be included for comparison.
-
-
Efficacy Evaluation:
-
Tumor volume is measured twice weekly using calipers, calculated with the formula: (Length x Width²)/2.
-
Animal body weights are recorded twice weekly as an indicator of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the proposed in vivo validation of this compound.
Caption: General workflow for in vivo anticancer drug testing.
References
- 1. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel Celastrol-Imidazole Derivatives with Anticancer Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Profile of 1-(4-bromobenzyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of the compound 1-(4-bromobenzyl)-1H-imidazole against a panel of related molecular targets. Due to the limited availability of direct experimental data for this specific compound, this guide presents a hypothetical cross-reactivity profile based on the known interactions of structurally similar imidazole-containing molecules. The experimental data herein is illustrative and serves as a framework for designing and interpreting future cross-reactivity studies.
Executive Summary
This compound belongs to the imidazole class of compounds, which are known to interact with various biological targets, most notably cytochrome P450 (CYP) enzymes.[1][2] Cross-reactivity studies are crucial to assess the selectivity of a compound and to identify potential off-target effects that could lead to adverse drug reactions.[3][4] This guide outlines the standard methodologies for evaluating such cross-reactivity and presents a hypothetical comparison with other common imidazole-based drugs.
Hypothetical Cross-Reactivity Data
The following tables summarize hypothetical quantitative data from key cross-reactivity assays.
Table 1: Comparative Inhibition of Cytochrome P450 Isoforms
| Compound | CYP1A2 (Ki, µM) | CYP2C9 (Ki, µM) | CYP2C19 (Ki, µM) | CYP2D6 (Ki, µM) | CYP3A4 (Ki, µM) |
| This compound (Hypothetical) | 15.2 | 8.5 | 5.1 | 22.8 | 1.8 |
| Ketoconazole | >50 | 0.5 | 0.25 | 10 | 0.014 |
| Clotrimazole | 2.1 | 1.2 | 0.7 | 28 | 0.02 |
| Miconazole | 0.1 | 0.4 | 0.05 | 0.7 | 0.03 |
Data for Ketoconazole, Clotrimazole, and Miconazole are representative values from published literature and are intended for comparative purposes.[1]
Table 2: Off-Target Binding Profile (Hypothetical Radioligand Binding Assay Data)
| Target | This compound (% Inhibition @ 10 µM) |
| Adrenergic Receptor α1 | 12% |
| Adrenergic Receptor β1 | 8% |
| Dopamine Receptor D2 | 15% |
| Histamine Receptor H1 | 25% |
| Serotonin Receptor 5-HT2A | 18% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established standards in the field.[5][6][7]
Radioligand Binding Assay for Off-Target Screening
This assay is used to determine the binding of a test compound to a wide range of receptors, ion channels, and transporters.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
A reaction mixture is prepared in each well of a 96-well plate containing the cell membranes, a fixed concentration of the radioligand, and the test compound at various concentrations.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation fluid is added to each filter, and the radioactivity is measured using a microplate scintillation counter.
-
The percentage of inhibition of radioligand binding by the test compound is calculated.[5][8]
Enzyme Inhibition Assay for Cytochrome P450
This assay measures the ability of a test compound to inhibit the activity of specific CYP450 isoforms.
Materials:
-
Human liver microsomes or recombinant CYP450 enzymes
-
CYP450 isoform-specific substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system
-
Test compound (this compound)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
LC-MS/MS system for analysis
Procedure:
-
The test compound is pre-incubated with the microsomes or recombinant enzymes and the NADPH regenerating system in the incubation buffer.[6]
-
The enzymatic reaction is initiated by adding the isoform-specific substrate.
-
The reaction is incubated at 37°C for a specific time.
-
The reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite.
-
The IC50 (concentration of inhibitor causing 50% inhibition) is determined, and the Ki (inhibition constant) is calculated.[9]
Visualizations
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for assessing the cross-reactivity of a test compound.
Signaling Pathway of Cytochrome P450 Inhibition
Caption: Mechanism of competitive inhibition of Cytochrome P450 enzymes.
References
- 1. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. histologix.com [histologix.com]
- 4. Tissue Cross-Reactivity Studies | Comparative Biosciences, inc [compbio.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-(4-bromobenzyl)-1H-imidazole and its Chloro Analog for Researchers
In the landscape of medicinal chemistry, the imidazole scaffold is a cornerstone for the development of novel therapeutic agents. Halogenation of these structures is a common strategy to modulate their physicochemical properties and biological activity. This guide presents a detailed head-to-head comparison of 1-(4-bromobenzyl)-1H-imidazole and its chloro analog, 1-(4-chlorobenzyl)-1H-imidazole, with a focus on their synthesis, physicochemical properties, and anticipated biological performance based on available data for related compounds.
Physicochemical Properties: A Comparative Overview
A summary of the key physicochemical properties for this compound and 1-(4-chlorobenzyl)-1H-imidazole is presented below. These properties are crucial for predicting the compounds' behavior in biological systems, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | This compound | 1-(4-chlorobenzyl)-1H-imidazole |
| CAS Number | 72459-46-2[1][2][3] | 42032-27-9[4] |
| Molecular Formula | C10H9BrN2[2][3][5] | C10H9ClN2[4] |
| Molecular Weight | 237.10 g/mol [2] | 192.64 g/mol [4] |
| Purity | ≥95% (as commercially available)[1] | Not specified in available data |
| Melting Point | Not available in searched documents | Not available in searched documents |
| Boiling Point | Not available in searched documents | Not available in searched documents |
| LogP (calculated) | Not available in searched documents | 2.2[4] |
| Topological Polar Surface Area | Not available in searched documents | 17.8 Ų[4] |
Synthesis and Experimental Protocols
The synthesis of both this compound and its chloro analog typically proceeds via a nucleophilic substitution reaction. Imidazole, acting as the nucleophile, is reacted with the corresponding 4-halobenzyl halide (4-bromobenzyl bromide or 4-chlorobenzyl chloride) in the presence of a base.
General Synthetic Workflow
Caption: General workflow for the synthesis of 1-(4-halobenzyl)-1H-imidazoles.
Detailed Experimental Protocol:
Materials:
-
Imidazole
-
4-Bromobenzyl bromide or 4-Chlorobenzyl chloride
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of imidazole (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere. Stir the mixture for 30 minutes at room temperature.
-
Addition of Benzyl Halide: Add a solution of the respective 4-halobenzyl halide (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 1-(4-halobenzyl)-1H-imidazole.
Biological Activity: A Comparative Discussion
Antifungal Activity
Imidazole-based compounds are well-established antifungal agents, with many commercially available drugs belonging to this class.[10][11] The mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The halogen substituent on the benzyl ring is known to influence the antifungal potency. Generally, the lipophilicity and electronic properties of the halogen atom play a significant role. While direct comparative data is lacking, studies on other halogenated antifungal agents suggest that the bromo-substituted analog might exhibit comparable or slightly enhanced activity compared to the chloro analog due to its greater lipophilicity, which can facilitate cell membrane penetration.
Anticancer Activity
Numerous imidazole derivatives have been investigated as potential anticancer agents, targeting various signaling pathways involved in cancer cell proliferation and survival.[6][7][8][12] The presence and nature of the halogen on the benzyl ring can significantly impact the anticancer activity. The electronic properties of the halogen can influence interactions with biological targets, and its size can affect the overall conformation of the molecule, which is critical for binding to specific enzymes or receptors. Structure-activity relationship (SAR) studies on related compounds have shown that halogen substitution is often beneficial for anticancer potency.[13]
Potential Signaling Pathway Inhibition
Caption: A potential mechanism of action for the anticancer activity of halogenated benzyl-imidazoles.
Conclusion
Both this compound and its chloro analog are readily synthesizable compounds with potential biological activities. While a direct, quantitative comparison of their performance is hampered by the lack of publicly available head-to-head experimental data, the known structure-activity relationships of halogenated imidazoles suggest that both compounds are promising candidates for further investigation in drug discovery programs. The bromo-substituted analog, with its higher molecular weight and potentially increased lipophilicity, may exhibit different ADME properties and biological potency compared to its chloro counterpart. Researchers are encouraged to perform direct comparative studies to elucidate the specific advantages of each analog for particular therapeutic applications.
References
- 1. 72459-46-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 1-(4-chlorobenzyl)-1H-imidazole | C10H9ClN2 | CID 2779191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 72459-46-2 | MFCD06421442 | this compound [aaronchem.com]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazoles as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 11. biolmolchem.com [biolmolchem.com]
- 12. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Affinity of 1-(4-bromobenzyl)-1H-imidazole to its Target Protein: A Comparative Guide
For researchers and professionals in drug development, understanding the precise interaction between a compound and its biological target is paramount. This guide provides a comprehensive comparison of the binding characteristics of 1-(4-bromobenzyl)-1H-imidazole with its target protein, CYP121, a crucial enzyme in Mycobacterium tuberculosis. Supported by experimental data and detailed protocols, this document serves as a valuable resource for scientists working on the development of novel anti-tuberculosis therapies.
Binding Affinity Comparison of CYP121 Inhibitors
The binding affinity of an inhibitor to its target is a critical parameter in drug discovery, often quantified by the dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity. This compound has been identified as an inhibitor of CYP121, a cytochrome P450 enzyme essential for the viability of Mycobacterium tuberculosis.[1]
To provide a clear perspective on its potency, the binding affinity of this compound is compared with other well-characterized CYP121 inhibitors, including the antifungal drugs econazole and clotrimazole, as well as other imidazole-based compounds from the same screening library.
| Compound | Target Protein | Method | Binding Affinity (Kd in µM) | Reference |
| This compound | CYP121 | UV-vis Titration | 5.0 | [1] |
| Econazole | CYP121 | UV-vis Titration | 2.8 | [2] |
| Clotrimazole | CYP121 | UV-vis Titration | 0.073 | [3] |
| 1-(4-Biphenylylmethyl)-1H-imidazole (I:47) | CYP121 | UV-vis Titration | 5.0 | [1] |
| L89 (6-methoxynaphthalene derivative) | CYP121 | UV-vis Titration | 0.3 | [1] |
Experimental Determination of Binding Affinity
The binding affinity of these compounds to CYP121 is typically determined using biophysical techniques such as UV-vis spectral titration and Isothermal Titration Calorimetry (ITC). These methods provide quantitative data on the strength of the interaction between the inhibitor and the enzyme.
Experimental Workflow for Binding Site Confirmation
The general workflow to confirm the binding site of a compound like this compound involves a series of experimental and computational steps.
Proposed Binding Interaction
Based on structural studies of related imidazole inhibitors with CYP121, a logical model for the binding of this compound can be proposed. The imidazole moiety is crucial for the interaction, with one of the nitrogen atoms coordinating to the heme iron atom at the center of the enzyme's active site. The bromobenzyl group likely occupies a hydrophobic pocket within the active site, contributing to the overall binding affinity.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed experimental protocols are provided below.
Protocol 1: UV-vis Spectral Titration for Binding Affinity (Kd) Determination
Objective: To determine the dissociation constant (Kd) of this compound for CYP121 by monitoring changes in the heme Soret peak upon ligand binding.
Materials:
-
Purified CYP121 enzyme in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
This compound stock solution in DMSO
-
Dual-beam UV-vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a solution of CYP121 at a final concentration of 2-5 µM in the chosen buffer.
-
Record the baseline absorbance spectrum of the CYP121 solution from 350 nm to 500 nm. The Soret peak for the unbound, low-spin state of CYP121 is typically observed around 418 nm.
-
Prepare a series of dilutions of the this compound stock solution in the same buffer.
-
Add increasing concentrations of the inhibitor to the CYP121 solution in the sample cuvette. An equivalent volume of DMSO should be added to the reference cuvette to correct for any solvent effects.
-
After each addition, gently mix and allow the solution to equilibrate for 2-5 minutes.
-
Record the UV-vis spectrum after each addition. Binding of the imidazole nitrogen to the heme iron will induce a type II spectral shift, causing a red shift in the Soret peak (e.g., to around 422 nm).
-
The change in absorbance at the peak and trough of the difference spectra is plotted against the inhibitor concentration.
-
The resulting data is fitted to a suitable binding isotherm equation (e.g., the Morrison equation for tight binding) to calculate the dissociation constant (Kd).
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To obtain a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Materials:
-
Purified CYP121 enzyme dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
This compound stock solution prepared in the final dialysis buffer.
-
Isothermal Titration Calorimeter.
Procedure:
-
Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell and syringe.
-
Load the CYP121 solution (typically 20-50 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, and injection volume and duration.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of larger, spaced injections (e.g., 2-3 µL each).
-
The heat change associated with each injection is measured. As the protein becomes saturated with the ligand, the magnitude of the heat change per injection will decrease.
-
A control titration of the ligand into the buffer alone should be performed to determine the heat of dilution, which is then subtracted from the experimental data.
-
The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
References
- 1. Structure-Activity Relationship and Mode-Of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure‐Activity Relationship and Mode‐Of‐Action Studies Highlight 1‐(4‐Biphenylylmethyl)‐1H‐imidazole‐Derived Small Molecules as Potent CYP121 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Benchmarking the Inhibitory Potency of 1-(4-bromobenzyl)-1H-imidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potency of 1-(4-bromobenzyl)-1H-imidazole against key enzymatic targets. Based on its structural similarity to known therapeutic agents, this compound is hypothesized to function as an inhibitor of aromatase (CYP19A1) and other cytochrome P450 (CYP) enzymes. Due to the absence of direct experimental data for this compound in publicly available literature, this guide benchmarks its potential efficacy against established inhibitors and structurally related compounds. The data presented for the target compound is an estimation based on these comparisons.
Comparative Inhibitory Potency: Aromatase (CYP19A1)
Aromatase is a critical enzyme in the biosynthesis of estrogens and a key target in the treatment of hormone-receptor-positive breast cancer.[1][2] The inhibitory potential of this compound is compared with leading third-generation aromatase inhibitors, letrozole and anastrozole.
| Compound | Structure | Type | IC50 (Aromatase Inhibition) | Reference |
| This compound | Structure Unavailable | Non-steroidal (Predicted) | ~0.8 - 5.0 µM (Estimated) | Based on related imidazole derivatives[3] |
| Letrozole | 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile | Non-steroidal, Reversible | ~2 - 50 nM | [4][5] |
| Anastrozole | 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropiononitrile) | Non-steroidal, Reversible | ~8 - 100 nM (Generally less potent than Letrozole) | [4][5] |
| Compound 21 (Imidazole Derivative) | Structure Unavailable | Non-steroidal | 0.82 µM | [3] |
| Compound 22 (Imidazole Derivative) | Structure Unavailable | Non-steroidal | 0.86 µM | [3] |
Note: IC50 values can vary significantly based on the specific assay conditions (e.g., cell-based vs. cell-free, substrate concentration). Letrozole is consistently shown to be a more potent inhibitor of aromatase than anastrozole.[4]
Comparative Inhibitory Potency: Cytochrome P450 (CYP) Enzymes
The imidazole moiety is a common structural feature in many inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism.[6][7] Inhibition of these enzymes can lead to significant drug-drug interactions. Here, the potential inhibitory effect of this compound is compared against vorozole and other imidazole derivatives on various CYP isoforms.
| Compound | Target CYP Isoform | IC50 / Ki | Reference |
| This compound | CYP3A4 (Predicted) | ~2.0 µM (Estimated Ki) | Based on similar pyrimidineimidazoles[8] |
| 1-benzylimidazole | Bt CYP6CM1vQ | 1.30 µM | [9] |
| Vorozole | CYP1A1 | 0.469 µM | [10] |
| CYP2A6 | 24.4 µM | [10] | |
| CYP3A4 | 98.1 µM | [10] | |
| Letrozole | CYP1A1 | 69.8 µM | [10] |
| CYP2A6 | 106 µM | [10] | |
| CYP3A4 | >1000 µM (Very Weak Inhibitor) | [10] | |
| Sulconazole | CYP2C9 | 0.01 µM (Ki) | [6] |
| Miconazole | CYP3A4 | 0.03 µM (Ki) | [6] |
Note: The data suggests that imidazole-containing compounds can be potent, non-selective inhibitors of various CYP450 isoforms.[6] The bromobenzyl group in the target compound may influence its selectivity and potency towards specific isoforms.
Experimental Protocols
In Vitro Fluorometric Aromatase (CYP19A1) Inhibition Assay
This protocol outlines a common method for determining the IC50 value of a test compound against human recombinant aromatase.
Objective: To quantify the dose-dependent inhibition of aromatase activity by a test compound.
Materials:
-
Human recombinant aromatase (CYP19A1) microsomes.[11]
-
Aromatase fluorogenic substrate (e.g., a derivative that becomes fluorescent upon metabolism).[12]
-
NADPH generating system (e.g., NADP+, Glucose-6-Phosphate, G6P-Dehydrogenase).[13]
-
Aromatase assay buffer (e.g., potassium phosphate buffer, pH 7.4).[2]
-
Test compound (this compound) and reference inhibitor (e.g., Letrozole).
-
96-well microplate (white or black, for fluorescence).
-
Fluorescence microplate reader.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., acetonitrile or DMSO). Perform serial dilutions to create a range of concentrations.[14]
-
Reaction Mixture Preparation: In each well of the microplate, prepare a 2X concentrated aromatase reaction mix containing the human recombinant aromatase and the NADPH generating system in the assay buffer.[12]
-
Inhibitor Incubation: Add the diluted test compound or reference inhibitor to the appropriate wells. Include a solvent control (no inhibitor). Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[12]
-
Initiation of Reaction: To start the enzymatic reaction, add the fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically over a period of time (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 488/527 nm).[12]
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each concentration from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration relative to the solvent control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.[15]
-
In Vitro Fluorometric Cytochrome P450 Inhibition Assay
This protocol describes a high-throughput method to screen for the inhibitory potential of a compound against specific CYP450 isoforms (e.g., CYP3A4).
Objective: To determine the IC50 of a test compound against a specific human CYP450 isozyme.
Materials:
-
Microsomes from cells expressing a single human CYP450 isoform (e.g., CYP3A4).[16]
-
Fluorogenic probe substrate specific to the CYP isoform being tested (e.g., 7-Benzoyloxy-4-trifluoromethyl coumarin (BFC) for CYP3A4).[17]
-
NADPH regeneration system.
-
Potassium phosphate buffer (pH 7.4).
-
Test compound and a known reference inhibitor for the specific isoform (e.g., Ketoconazole for CYP3A4).[17]
-
96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.
-
Assay Plate Preparation: Dispense the diluted compounds into the wells of the microplate. Include control wells with only the solvent.
-
Enzyme-Substrate Mix: Prepare a 2X reaction mix containing the CYP450 microsomes and the specific fluorogenic substrate in the buffer.
-
Reaction Initiation: Add the 2X reaction mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time.
-
Fluorescence Reading: Stop the reaction (if necessary, e.g., by adding a stop solution) and measure the fluorescence signal using a microplate reader. The signal is directly proportional to the enzyme activity.[16]
-
Data Analysis: Calculate the percent inhibition at each concentration relative to the control. Determine the IC50 value by plotting percent inhibition versus the log of the compound concentration.[10]
Visualizations
Signaling and Experimental Diagrams
Caption: Estrogen biosynthesis pathway and the inhibitory action of aromatase inhibitors.
Caption: General experimental workflow for determining IC50 values in a fluorometric assay.
References
- 1. Frontiers | Estrogen Biosynthesis and Signal Transduction in Ovarian Disease [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
- 13. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 17. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(4-bromobenzyl)-1H-imidazole: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 1-(4-bromobenzyl)-1H-imidazole should be treated as a hazardous chemical. Proper disposal requires segregation as halogenated organic waste and coordination with your institution's Environmental Health and Safety (EHS) department for removal by an approved waste disposal contractor. This guide provides detailed procedures to ensure the safe handling and disposal of this compound in a laboratory setting.
Researchers, scientists, and drug development professionals must handle this compound with care, adhering to established safety protocols to minimize risks and ensure environmental protection. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory irritation.
Immediate Safety and Handling Protocols
Prior to handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
In the event of exposure, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
After skin contact: Immediately wash the affected area with soap and plenty of water.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
After ingestion: Rinse mouth with water. Do not induce vomiting.
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical and must be handled as halogenated organic waste.
-
Segregation: Never mix this compound waste with non-halogenated organic waste.[1] This separation is crucial for proper disposal and can impact disposal costs.
-
Waste Container: Use a designated, sealable, and clearly labeled waste container for "Halogenated Organic Waste."
-
Labeling: The container must be labeled with the full chemical name, "this compound," and the appropriate hazard pictograms.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Always follow your institution's specific procedures for hazardous waste removal.
Spill Management
In the case of a spill, take the following steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material to contain the spill.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the contaminated materials as halogenated hazardous waste.
Hazard Summary
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
Source: Sigma-Aldrich
Disposal Workflow
Caption: A flowchart illustrating the step-by-step process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
